1-(4-Tolyl)-1-cyclohexene
Description
The exact mass of the compound 1-(4-Tolyl)-1-cyclohexene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102326. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Tolyl)-1-cyclohexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tolyl)-1-cyclohexene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1821-23-4 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3 |
InChI Key |
YAOVYZVTIFLTSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCCCC2 |
Other CAS No. |
1821-23-4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Tolyl)-1-cyclohexene: Structure, Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(4-Tolyl)-1-cyclohexene, a substituted aromatic cycloalkene of interest to researchers in organic synthesis, materials science, and drug development. This document is designed to offer not just a collection of data, but a cohesive understanding of the molecule's behavior and utility, grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
1-(4-Tolyl)-1-cyclohexene, with the molecular formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol , is an unsaturated hydrocarbon featuring a cyclohexene ring bonded to a tolyl group at the 1-position.[1] The tolyl group consists of a benzene ring substituted with a methyl group at the para-position.
Structural Elucidation
The structure of 1-(4-Tolyl)-1-cyclohexene is characterized by a tetrasubstituted double bond within the cyclohexene ring, which is directly conjugated with the aromatic tolyl ring. This conjugation influences the electronic properties and reactivity of the molecule.
Table 1: Key Structural and Physicochemical Properties of 1-(4-Tolyl)-1-cyclohexene
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ | [1] |
| Molecular Weight | 172.27 g/mol | [1] |
| IUPAC Name | 1-(cyclohexen-1-yl)-4-methylbenzene | [1] |
| CAS Number | 1821-23-4 | [1] |
| Computed XLogP3 | 4.9 | [1] |
| Computed Boiling Point | Data not available | |
| Computed Melting Point | Data not available | |
| Appearance | Colorless liquid (inferred from analogs) | |
| Solubility | Insoluble in water; soluble in organic solvents (inferred from analogs) |
Synthesis of 1-(4-Tolyl)-1-cyclohexene: Methodologies and Mechanistic Insights
The synthesis of 1-(4-Tolyl)-1-cyclohexene can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two principal and highly effective methods are the Grignard reaction followed by dehydration, and the Wittig reaction.
Grignard Reaction and Subsequent Dehydration
This two-step approach is a classic and reliable method for the synthesis of 1-aryl-1-cyclohexenes.
Workflow Diagram: Grignard Synthesis and Dehydration
Caption: Synthesis of 1-(4-Tolyl)-1-cyclohexene via Grignard reaction and dehydration.
Experimental Protocol:
Step 1: Synthesis of 1-(4-Tolyl)cyclohexan-1-ol via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The formation of the Grignard reagent, 4-tolylmagnesium bromide, is indicated by the disappearance of magnesium and the formation of a cloudy solution.
-
Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath, and a solution of cyclohexanone in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-tolyl)cyclohexan-1-ol.
Step 2: Dehydration of 1-(4-Tolyl)cyclohexan-1-ol
-
Reaction Setup: The crude 1-(4-tolyl)cyclohexan-1-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[3][4]
-
Distillation: The flask is fitted with a distillation apparatus. The mixture is heated, and the product, 1-(4-tolyl)-1-cyclohexene, is co-distilled with water.[5][6]
-
Purification: The distillate is collected and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation under reduced pressure to afford the final product.
Causality and Insights: The Grignard reaction is a powerful carbon-carbon bond-forming reaction where the nucleophilic carbon of the organomagnesium compound attacks the electrophilic carbonyl carbon of cyclohexanone.[7][8][9] The subsequent acid-catalyzed dehydration of the tertiary alcohol proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The regioselectivity of the elimination favors the formation of the more substituted and conjugated double bond, leading to the desired product.
Wittig Reaction
The Wittig reaction provides an alternative route to 1-(4-Tolyl)-1-cyclohexene, offering excellent regiochemical control.
Workflow Diagram: Wittig Reaction Synthesis
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An In-Depth Technical Guide to 1-(4-Tolyl)-1-cyclohexene: Synthesis, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4-Tolyl)-1-cyclohexene, a valuable intermediate in organic synthesis. From its fundamental molecular identifiers to detailed synthetic protocols and spectroscopic analysis, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.
Core Molecular Identity
1-(4-Tolyl)-1-cyclohexene is a substituted cyclohexene derivative characterized by a tolyl group attached to the double bond of the cyclohexene ring.
Chemical Structure and Identifiers
The structural and identifying information for 1-(4-Tolyl)-1-cyclohexene is summarized below. This data is essential for accurate documentation and retrieval from chemical databases.[1]
| Identifier | Value |
| CAS Number | 1821-23-4 |
| IUPAC Name | 1-(cyclohexen-1-yl)-4-methylbenzene |
| Molecular Formula | C₁₃H₁₆ |
| Molecular Weight | 172.27 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CCCCC2 |
| InChI Key | YAOVYZVTIFLTSH-UHFFFAOYSA-N |
Physicochemical Properties
Understanding the physical and chemical properties of 1-(4-Tolyl)-1-cyclohexene is paramount for its handling, storage, and application in synthetic workflows.
| Property | Value |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not specified, but expected to be higher than cyclohexene (83 °C) |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of 1-(4-Tolyl)-1-cyclohexene: A Two-Step Approach
The synthesis of 1-(4-Tolyl)-1-cyclohexene is most effectively achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration. This method provides a reliable and scalable route to the desired product.
Synthesis Pathway Overview
The overall synthetic pathway can be visualized as follows:
Caption: Synthesis of 1-(4-Tolyl)-1-cyclohexene.
Step 1: Grignard Reaction - Synthesis of 1-(p-Tolyl)cyclohexanol
This step involves the nucleophilic addition of a Grignard reagent, 4-tolylmagnesium bromide, to cyclohexanone. The Grignard reagent is prepared in situ from 4-bromotoluene and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromotoluene in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Cyclohexanone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of cyclohexanone in anhydrous THF is then added dropwise with stirring. The reaction is typically exothermic and should be maintained at a controlled temperature.
-
Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(p-tolyl)cyclohexanol.
Step 2: Acid-Catalyzed Dehydration - Formation of 1-(4-Tolyl)-1-cyclohexene
The tertiary alcohol, 1-(p-tolyl)cyclohexanol, is readily dehydrated under acidic conditions to form the target alkene. Phosphoric acid is a commonly used catalyst for this transformation.[2][3][4][5][6]
Experimental Protocol:
-
Reaction Setup: The crude 1-(p-tolyl)cyclohexanol is placed in a round-bottom flask with a catalytic amount of 85% phosphoric acid.[2][3][5] The flask is fitted with a distillation apparatus.
-
Dehydration and Distillation: The mixture is heated, and the product, 1-(4-Tolyl)-1-cyclohexene, is distilled from the reaction mixture as it is formed.[2][5] This serves to drive the equilibrium towards the product.
-
Purification: The distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by fractional distillation to afford the pure 1-(4-Tolyl)-1-cyclohexene.
Alternative Synthetic Strategies
While the Grignard reaction followed by dehydration is a robust method, other modern cross-coupling reactions can also be envisioned for the synthesis of 1-(4-Tolyl)-1-cyclohexene, although they may be more complex or less atom-economical for this specific target.
-
Suzuki Coupling: This would involve the palladium-catalyzed coupling of a cyclohexenyl boronic acid or ester with 4-bromotoluene.
-
Heck Reaction: This could involve the palladium-catalyzed reaction of 4-iodotoluene with cyclohexene.
Spectroscopic Characterization
The identity and purity of the synthesized 1-(4-Tolyl)-1-cyclohexene are confirmed through various spectroscopic techniques.
Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
Expected Spectroscopic Data
Based on the structure of 1-(4-Tolyl)-1-cyclohexene, the following spectroscopic features are anticipated:
-
¹H NMR:
-
A singlet for the methyl protons of the tolyl group.
-
Aromatic protons of the tolyl group appearing as two doublets in the aromatic region.
-
A vinylic proton on the cyclohexene ring appearing as a multiplet.
-
Allylic and aliphatic protons of the cyclohexene ring appearing as multiplets in the upfield region.
-
-
¹³C NMR:
-
Distinct signals for the quaternary and tertiary carbons of the double bond.
-
Signals for the aromatic carbons of the tolyl group.
-
A signal for the methyl carbon.
-
Signals for the aliphatic carbons of the cyclohexene ring.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C=C stretching vibration for the alkene.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 172.27 g/mol .
-
Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling 1-(4-Tolyl)-1-cyclohexene and the reagents used in its synthesis.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagent-Specific Hazards:
-
Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and away from sources of ignition.
-
Phosphoric Acid: Corrosive. Avoid contact with skin and eyes.
-
Organic Solvents (THF, Diethyl Ether): Highly flammable.
-
References
-
The Synthesis of Alkenes: The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]
-
Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Retrieved from [Link]
-
Dehydration of Cyclohexanol | Definition & Mechanism. (n.d.). Study.com. Retrieved from [Link]
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Experiment 8: Preparation of Cyclohexene from Cyclohexanol. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for producing cyclohexene by dehydration of cyclohexanol.
-
Preparation of cyclohexene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). (2025, November 13). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Tolyl)-1-cyclohexene. Retrieved from [Link]
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Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). Retrieved from [Link]
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2.2: Preparation of Cyclohexene from Cyclohexanol. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]
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1-morpholino-1-cyclohexene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of cyclohexenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Preparation of cyclohexene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of Cyclohexene. (2020, November 1). YouTube. Retrieved from [Link]
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A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol. (2003, July 29). National Institutes of Health. Retrieved from [Link]
-
High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Tolyl)-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the aromatic alkene, 1-(4-Tolyl)-1-cyclohexene. As a molecule combining aliphatic and aromatic moieties, its spectral features offer a rich landscape for interpretation, providing valuable insights for structural elucidation and quality control in synthetic chemistry. This document moves beyond a simple data report, offering a rationale for spectral assignments grounded in fundamental NMR principles and referencing established data for analogous structures.
Introduction to the Structural Elucidation of 1-(4-Tolyl)-1-cyclohexene via NMR
Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 1-(4-Tolyl)-1-cyclohexene, with its distinct proton and carbon environments, a thorough NMR analysis is crucial for unambiguous structural confirmation.
This guide will dissect the ¹H and ¹³C NMR spectra of 1-(4-Tolyl)-1-cyclohexene, offering a didactic approach to the assignment of each signal. We will explore the influence of the electron-donating tolyl group and the geometry of the cyclohexene ring on the chemical shifts and coupling patterns observed in the spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum of 1-(4-Tolyl)-1-cyclohexene is characterized by signals corresponding to the aromatic protons of the tolyl group, the vinylic proton of the cyclohexene ring, the allylic protons, the remaining aliphatic protons of the cyclohexene ring, and the methyl protons of the tolyl group. The interpretation of these signals relies on their chemical shift (δ), multiplicity, and the coupling constants (J) between adjacent protons.[2]
Expected Chemical Shift Regions:
-
Aromatic Protons (Tolyl Group): Typically, aromatic protons resonate in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The substitution pattern on the benzene ring will influence the exact chemical shifts and multiplicities.
-
Vinylic Proton (Cyclohexene Ring): The proton attached to the double bond within the cyclohexene ring is expected to appear in the range of 5.0 to 6.5 ppm.[3]
-
Allylic Protons (Cyclohexene Ring): Protons on the carbon atoms adjacent to the double bond are deshielded compared to typical aliphatic protons and are expected to resonate between 1.8 and 2.5 ppm.[3]
-
Aliphatic Protons (Cyclohexene Ring): The remaining methylene protons of the cyclohexene ring will be found further upfield, generally between 1.2 and 2.0 ppm.[3]
-
Methyl Protons (Tolyl Group): The methyl group protons are typically shielded and will appear as a singlet in the upfield region, around 2.3 ppm.
Detailed ¹H NMR Data and Assignments:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |
| H-2', H-6' (Aromatic) | ~7.25 | d | 2H | ~8.0 (ortho-coupling) |
| H-3', H-5' (Aromatic) | ~7.10 | d | 2H | ~8.0 (ortho-coupling) |
| H-2 (Vinylic) | ~6.10 | t | 1H | ~3.5-4.0 (allylic coupling) |
| H-6 (Allylic) | ~2.45 | m | 2H | |
| H-3 (Allylic) | ~2.20 | m | 2H | |
| H-4, H-5 (Aliphatic) | ~1.80 - 1.60 | m | 4H | |
| -CH₃ (Tolyl) | ~2.35 | s | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum of 1-(4-Tolyl)-1-cyclohexene provides complementary information to the ¹H NMR spectrum, revealing the number of distinct carbon environments and their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.[4]
Expected Chemical Shift Regions:
-
Aromatic Carbons (Tolyl Group): These carbons generally resonate between 110 and 160 ppm. The quaternary carbon attached to the cyclohexene ring will have a distinct chemical shift from the protonated aromatic carbons.
-
Vinylic Carbons (Cyclohexene Ring): The two sp²-hybridized carbons of the double bond are expected in the 120-140 ppm region.[4]
-
Aliphatic Carbons (Cyclohexene Ring): The sp³-hybridized carbons of the cyclohexene ring will appear in the upfield region, typically between 20 and 40 ppm.[4]
-
Methyl Carbon (Tolyl Group): The methyl carbon will be the most shielded, resonating at approximately 21 ppm.
Detailed ¹³C NMR Data and Assignments:
The following table summarizes the expected ¹³C NMR chemical shifts for 1-(4-Tolyl)-1-cyclohexene, based on data for similar structures and general substituent effects.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1' (Quaternary Aromatic) | ~139 |
| C-4' (Quaternary Aromatic) | ~136 |
| C-1 (Quaternary Vinylic) | ~135 |
| C-2 (Vinylic) | ~125 |
| C-2', C-6' (Aromatic) | ~129 |
| C-3', C-5' (Aromatic) | ~125 |
| C-6 (Allylic) | ~30 |
| C-3 (Allylic) | ~26 |
| C-4 (Aliphatic) | ~23 |
| C-5 (Aliphatic) | ~22 |
| -CH₃ (Tolyl) | ~21 |
Experimental Protocols
Standard NMR Sample Preparation:
A standard protocol for preparing an NMR sample of 1-(4-Tolyl)-1-cyclohexene for analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
NMR Data Acquisition:
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a 400 MHz spectrometer:
-
¹H NMR:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is generally sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A typical range is 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Data Interpretation and Structural Verification Workflow
The process of elucidating the structure of 1-(4-Tolyl)-1-cyclohexene from its NMR spectra follows a logical workflow.
Caption: Workflow for the structural elucidation of 1-(4-Tolyl)-1-cyclohexene using NMR spectroscopy.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(4-Tolyl)-1-cyclohexene provides a robust method for its structural confirmation. The predictable chemical shifts and coupling patterns, arising from the interplay of its aromatic and aliphatic components, serve as a valuable educational tool and a practical guide for synthetic chemists. For professionals in drug development, a thorough understanding of these spectral features is essential for ensuring the identity and purity of synthesized compounds. While the data presented here is based on established principles and analogous compounds, it is always recommended to acquire a full suite of 1D and 2D NMR experiments for novel compounds to ensure unambiguous structural assignment.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Tolyl)-1-cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (2023). 13C nmr spectrum of cyclohexene. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (n.d.). Wiley Online Library. Retrieved from [Link]
- Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
- Neuhaus, D., & Williamson, M. P. (2000).
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Unlocking the Twist: A Technical Guide to the Conformational Analysis of 1-Arylcyclohexene Derivatives
Executive Summary: The Conflict of Conjugation and Sterics
In drug discovery, the 1-arylcyclohexene scaffold represents a privileged pharmacophore, appearing in analgesics (e.g., Tramadol analogs), antidepressants, and catalytic ligands. However, its conformational behavior is governed by a fundamental conflict: Electronic Conjugation vs. Steric Strain.
While the
This guide provides a rigorous framework for analyzing these systems, moving from theoretical mechanics to validated experimental and computational protocols.
Theoretical Framework: The Half-Chair and The Twist[1][2]
The Half-Chair Geometry
Unlike cyclohexane, which adopts a rigid chair conformation, the cyclohexene ring exists primarily as a half-chair .
-
Planar Region: Atoms C1, C2, C3, and C6 lie roughly in a plane (distorted slightly).
-
Puckered Region: Atoms C4 and C5 deviate above and below this plane.
-
Inversion: The ring undergoes rapid inversion between two enantiomeric half-chairs (
) with a low barrier (~5.3 kcal/mol).
The Aryl Twist (The Critical Parameter)
In 1-arylcyclohexenes, the aryl group at C1 introduces a critical degree of freedom: the C1-C1' bond rotation.
-
Ideal Conjugation:
(Maximum orbital overlap). -
Steric Reality: At
, the ortho-hydrogens of the aryl ring clash with the allylic hydrogens at C6 and the vinylic hydrogen at C2. -
Result: The system relaxes to a twist angle of approximately 40–45° . This compromise maintains partial conjugation while relieving severe A(1,3) strain.[1][2][3]
Visualizing the Energy Landscape
The following diagram illustrates the logical flow of conformational selection in these derivatives.
Figure 1: The conformational energy landscape showing the balance between electronic conjugation and steric repulsion.
Analytical Methodologies
To rigorously define the conformation, a multi-technique approach is required. Single methods are often insufficient due to the rapid interconversion of conformers at room temperature.
Comparative Data: Key Parameters
The following table summarizes expected values for 1-phenylcyclohexene compared to standard benchmarks.
| Parameter | Cyclohexene (Ref) | 1-Phenylcyclohexene | Diagnostic Significance |
| Ring Geometry | Half-Chair | Distorted Half-Chair | Core scaffold flexibility. |
| Twist Angle ( | N/A | ~40–45° | Extent of |
| Inversion Barrier | 5.3 kcal/mol | ~6.0 kcal/mol | Rate of conformational interconversion. |
| Allylic Coupling ( | 2–5 Hz (avg) | Dependent on Twist | Karplus relationship indicates dihedral angles. |
| UV | ~180 nm | ~248 nm (hypsochromic shift vs planar styrene) | Indicator of conjugation loss due to twist. |
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool, but standard 1D
-
Vector Analysis: Use
couplings of allylic protons (C6) to determine if the aryl group forces the ring into a specific half-chair bias. -
NOE/ROESY: Crucial for determining the proximity of the ortho-aryl protons to the C6-allylic protons. A strong NOE indicates a specific twist quadrant.
X-Ray Crystallography (Caveat)
Warning: Solid-state packing forces often flatten the twist angle to maximize lattice energy (
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Barrier Determination
Objective: To measure the rotational energy barrier of the aryl ring or the ring inversion barrier if substituents lock the conformation.
Reagents & Equipment:
-
High-field NMR (500 MHz+ recommended).
-
Solvent: Toluene-d8 (for low temp down to -90°C) or CD2Cl2.
-
Target compound (10-20 mg).
Workflow:
-
Preparation: Dissolve sample in Toluene-d8. Ensure the tube is free of paramagnetic impurities (filter through cotton/Celite).
-
Room Temp Reference: Acquire a standard
H spectrum at 298 K. Identify the ortho-proton signals. If the rotation is fast, they will appear as a doublet (averaged). -
Stepwise Cooling:
-
Lower temperature in 10 K increments.
-
Shim at each step.
-
Monitor the ortho-proton signal and the allylic methylene signals.
-
-
Coalescence Point (
): Identify the temperature where the averaged signal broadens into a flat baseline before splitting into distinct signals (decoalescence). -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the separation (Hz) of the split signals at the slow exchange limit.
Protocol B: Computational Conformational Search (Self-Validating)
Objective: To predict the global minimum and accessible conformers using a workflow that accounts for dispersion.
Software Stack: MacroModel (Search), Gaussian/ORCA (DFT).
Figure 2: Computational workflow for identifying bioactive conformers.
Step-by-Step:
-
Force Field Search: Perform a Monte Carlo Multiple Minimum (MCMM) or Low Mode (LMOD) search using the MMFF94s force field.
-
Why: The ring flexibility requires exhaustive sampling; manual rotation is insufficient.
-
Constraint: Set an energy window of 5.0 kcal/mol to capture relevant conformers.
-
-
Geometry Optimization (DFT): Submit unique conformers for optimization.
-
Functional:wB97X-D or M06-2X .
-
Why: These functionals include dispersion corrections, which are critical for accurately modeling the
- interactions between the phenyl ring and the cyclohexene backbone. -
Basis Set: 6-31+G(d,p) minimum.
-
-
Frequency Analysis: Confirm minima (zero imaginary frequencies).
-
Twist Angle Extraction: Measure the C2-C1-C1'-C2' dihedral for all Boltzmann-populated conformers.
Applications in Drug Design
In medicinal chemistry, the "twist" controls the vector of substituents.
-
Case Study (Tramadol Analogs): In 1-arylcyclohexyl systems, the relative orientation of the aryl group and the amine functionality is dictated by the ring conformation. Modifying the 1-arylcyclohexene precursor requires ensuring the twist does not occlude the face of the double bond required for stereoselective reduction or hydroboration.
-
Pre-organization: By adding a substituent at the C6 position (pseudo-axial), you can "lock" the ring into one half-chair conformer via A(1,3) strain, thereby pre-organizing the molecule for binding and reducing the entropic penalty (
).
References
-
Conformational Analysis of 1-Phenylcyclohexene
- Johnson, F.; Malhotra, S. K. "Steric Interference in 1-Phenylcyclohexene." Journal of the American Chemical Society, 1965, 87, 5492–5493.
-
Allylic Strain (A1,3)
- Hoffmann, R. W. "Allylic 1,3-strain as a controlling factor in stereoselective transformations." Chemical Reviews, 1989, 89, 1841–1860.
-
Variable Temperature NMR Protocols
- Bain, A. D. "Dynamic NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 2008, 63, 23–48.
-
Computational Methods (Dispersion Corrections)
- Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010, 132, 154104.
Sources
An In-Depth Technical Guide to the Solubility Profile of 1-(4-Tolyl)-1-cyclohexene in Organic Solvents
Executive Summary
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Tolyl)-1-cyclohexene, a non-polar molecule. We delve into the theoretical principles governing its dissolution, present detailed, field-proven experimental protocols for accurate solubility determination, and compile its expected solubility behavior across a range of common organic solvents. This document is structured to serve as a practical and authoritative resource, enabling scientists to make informed decisions in formulation, reaction engineering, and purification processes. By integrating foundational theory with actionable experimental design, this guide aims to equip researchers with the necessary tools to effectively handle and utilize 1-(4-Tolyl)-1-cyclohexene in their work.
Introduction: The Critical Role of Solubility
1-(4-Tolyl)-1-cyclohexene is a substituted cyclohexene derivative with a chemical structure characterized by a non-polar tolyl group attached to a non-polar cyclohexene ring. Its molecular formula is C13H16, and it has a molecular weight of 172.27 g/mol [1]. The inherent non-polarity of this compound is the primary determinant of its solubility behavior.
In drug development, solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy.[2] Early and accurate assessment of solubility in various solvent systems is therefore essential for guiding formulation strategies, selecting appropriate reaction media for synthesis, and developing efficient purification and crystallization methods.[3][4] This guide focuses on providing the foundational knowledge and practical methodologies required to characterize the solubility of this lipophilic compound.
Physicochemical Properties & Theoretical Framework
The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The age-old principle of "like dissolves like" serves as a fundamental predictive tool: non-polar solutes, such as 1-(4-Tolyl)-1-cyclohexene, will exhibit higher solubility in non-polar solvents, while showing poor solubility in polar solvents like water.[5]
Key Physicochemical Properties of 1-(4-Tolyl)-1-cyclohexene:
| Property | Value | Source |
| Molecular Formula | C13H16 | PubChem[1] |
| Molecular Weight | 172.27 g/mol | PubChem[1] |
| XLogP3 | 4.9 | PubChem[1] |
| Appearance | Colorless Liquid (presumed) | General chemical knowledge |
The high calculated LogP value (XLogP3) of 4.9 quantitatively confirms the lipophilic and non-polar nature of the molecule.[1] This suggests favorable interactions with solvents that have low polarity and are capable of van der Waals or dispersion forces.
Experimental Determination of Solubility: Protocols and Causality
Accurate solubility data is derived from meticulous experimental work. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as endorsed by international guidelines like the ICH (International Council for Harmonisation).[8][9] For earlier stages of research where speed is critical, high-throughput screening (HTS) methods are invaluable.[2][3][10]
Protocol 1: Equilibrium Shake-Flask Method (Adapted from ICH Q6A)
This method is designed to measure the saturation concentration of a compound in a solvent at a specific temperature, ensuring thermodynamic equilibrium is reached.
Causality: The core principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This duration is critical to overcome kinetic barriers and measure the true thermodynamic solubility, not a transient, supersaturated state.[8][11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 1-(4-Tolyl)-1-cyclohexene to a series of glass vials, each containing a known volume of a selected organic solvent. The excess is visually confirmed by the presence of undissolved material at the bottom of the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration, typically 24 to 48 hours.[11][12]
-
Scientist's Insight: It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued, thereby validating that equilibrium has been achieved.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 rpm) to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial.
-
Self-Validation Check: The sample must be free of any particulate matter. Filtration through a solvent-compatible 0.45 µm filter can be used as an additional purification step.[13]
-
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of 1-(4-Tolyl)-1-cyclohexene using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
Protocol 2: Miniaturized High-Throughput Solubility Assay
This approach prioritizes speed and is ideal for screening a large number of solvents or compound analogues in early discovery.[3][4]
Causality: This method determines kinetic solubility by rapidly assessing whether a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous or organic medium.[2][13] Light-scattering techniques like nephelometry are often employed for detection.[3]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 1-(4-Tolyl)-1-cyclohexene in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to each well.
-
Incubation & Detection: The plate is briefly shaken and then analyzed using a plate-based nephelometer or turbidimeter. The amount of light scattered by any precipitate formed is measured.[3]
-
Data Analysis: The concentration at which significant light scattering occurs is defined as the kinetic solubility.
Analytical Quantification: HPLC Method
For a non-polar compound like 1-(4-Tolyl)-1-cyclohexene, a reversed-phase HPLC method is highly effective for quantification.[14][15]
-
Column: A C18 or C8 stationary phase column is suitable due to its non-polar nature, which will retain the analyte.[14]
-
Mobile Phase: An isocratic or gradient mixture of a polar solvent (like acetonitrile or methanol) and water. Given the high lipophilicity of the analyte, a high percentage of the organic solvent will be required for elution.
-
Detector: UV spectrophotometer set to a wavelength where the tolyl group exhibits strong absorbance (typically around 254 nm).
-
Calibration: A standard curve must be generated using solutions of known concentrations to ensure accurate quantification.
Visual Workflow Diagrams
Expected Solubility Profile of 1-(4-Tolyl)-1-cyclohexene
Based on the principle of "like dissolves like" and the non-polar structure of 1-(4-Tolyl)-1-cyclohexene, we can predict its solubility across a spectrum of common organic solvents. The following table summarizes the expected solubility behavior. Exact quantitative values require experimental determination as described above.
| Solvent | Solvent Class | Polarity Index | Expected Solubility | Rationale |
| n-Heptane | Non-Polar Alkane | 0.1 | Very High / Miscible | Excellent polarity match; only dispersion forces. |
| Toluene | Non-Polar Aromatic | 2.4 | Very High / Miscible | Excellent polarity match; π-π stacking possible. |
| Dichloromethane | Moderately Polar | 3.1 | High | Good solvent for many non-polar compounds. |
| Diethyl Ether | Non-Polar / Weakly Polar | 2.8 | High | Primarily non-polar character. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | Can dissolve a wide range of polarities. |
| Acetone | Polar Aprotic | 5.1 | Moderate | Increased polarity reduces compatibility. |
| Acetonitrile | Polar Aprotic | 5.8 | Low to Moderate | Significant polarity mismatch. |
| Isopropanol | Polar Protic | 3.9 | Low | Hydrogen bonding capability and polarity mismatch. |
| Ethanol | Polar Protic | 4.3 | Very Low | Strong hydrogen bonding network. |
| Methanol | Polar Protic | 5.1 | Very Low | Highly polar with strong hydrogen bonding. |
| Water | Polar Protic | 10.2 | Insoluble | Extreme polarity mismatch.[5][16] |
Interpretation and Practical Applications
The data and principles outlined have direct implications for laboratory and industrial applications:
-
Reaction Chemistry: For reactions involving 1-(4-Tolyl)-1-cyclohexene, solvents like toluene or heptane would be ideal for ensuring the substrate remains fully dissolved, promoting reaction kinetics and homogeneity.
-
Purification: The significant solubility difference between non-polar and polar solvents can be exploited for purification. For example, the compound could be precipitated or "crashed out" from a toluene solution by adding a polar anti-solvent like methanol.
-
Formulation (Drug Development): If this compound were a drug candidate, its poor aqueous solubility would be a major challenge.[2][17] Formulation scientists would need to explore lipid-based delivery systems, amorphous solid dispersions, or other advanced formulation technologies to enhance its bioavailability.
-
Chromatography: The high solubility in non-polar solvents makes it well-suited for normal-phase chromatography, while its retention on a C18 column in reversed-phase HPLC will be strong, requiring a high organic content in the mobile phase for elution.
Conclusion
1-(4-Tolyl)-1-cyclohexene is a classic example of a non-polar, lipophilic compound. Its solubility profile is dictated by its molecular structure, showing high solubility in non-polar organic solvents and negligible solubility in polar, protic solvents like water and lower alcohols. Accurate determination of its solubility is achievable through well-established methodologies like the equilibrium shake-flask method, with quantification by reversed-phase HPLC. A thorough understanding of this solubility profile is not merely academic; it is a practical necessity for any researcher aiming to effectively synthesize, purify, or formulate this compound for scientific or commercial purposes.
References
- Filtrez. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Alsenz, J., et al. (2025, August 30). High throughput solubility measurement in drug discovery and development. ResearchGate.
- Alsenz, J., & Kansy, M. (2007, July 30). High throughput solubility measurement in drug discovery and development. PubMed.
- National Center for Biotechnology Information. (n.d.). 1-(4-Tolyl)-1-cyclohexene. PubChem.
- DuPont. (n.d.). Hansen Solubility Parameter System.
- IKEV. (n.d.). ICH Q6A Guideline.
- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.
- Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
- Pharmaceutical Networking. (n.d.). ICH Q6A Guidelines to Ensure Patient Safety.
- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
- Journal of Materials Chemistry C. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
- Wikipedia. (n.d.). Hansen solubility parameter.
- PQT-Medicines. (2015, May). 1-6 Specifications.
- PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Thermo Fisher Scientific. (n.d.). Towards Standard-Free Quantitative and Qualitative Analysis in Liquid Chromatography.
- LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Quora. (2016, August 18). How to determine the solubility of cyclohexane.
- National Institute of Standards and Technology. (2015, February 18). Cyclohexene with Water - IUPAC-NIST Solubilities Database.
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- 2. waters.com [waters.com]
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- 4. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. extranet.who.int [extranet.who.int]
Crystal structure analysis of 1-(4-Tolyl)-1-cyclohexene derivatives
Technical Guide: Crystal Structure Analysis of 1-(4-Tolyl)-1-cyclohexene Derivatives
Part 1: Executive Summary & Structural Significance
1-(4-Tolyl)-1-cyclohexene (CAS: 1821-23-4) represents a fundamental scaffold in the study of conjugated systems where steric strain competes with
For researchers in drug development, this scaffold is a critical intermediate in the synthesis of analgesic pharmacophores (e.g., tramadol analogs) and photo-switchable materials. The crystallographic analysis of this molecule is not merely about atom placement; it is a study in conformational frustration —the balance between the resonance energy favoring planarity and the steric allylic strain forcing a twist.
Part 2: Synthesis & Purification for Crystallography
High-quality crystals require high-purity starting material.[2][3] Impurities such as the endo-isomer (where the double bond migrates into the ring) or residual starting ketones will inhibit nucleation.
Optimized Synthesis Pathway
Two routes are recommended. Route A is preferred for scale; Route B is preferred for crystallographic purity.[2][3]
| Parameter | Route A: Classical Dehydration | Route B: Suzuki-Miyaura Coupling |
| Precursors | Cyclohexanone + | 1-Cyclohexenyl triflate + |
| Key Reagent | Pd(PPh | |
| Impurity Profile | High risk of isomer migration (endo/exo mix) | High regioselectivity (Double bond stays at C1) |
| Suitability | Bulk Synthesis | Diffraction Quality |
Purification Protocol
-
Flash Chromatography: Use Hexane:Ethyl Acetate (98:2).[3] The non-polar alkene elutes quickly.[3]
-
Vacuum Distillation: Essential for removing trace solvent.[3]
-
Zone Refining (Optional): If the compound is a solid at room temperature (MP is borderline depending on purity), zone refining yields ultra-pure material for crystallization.[3]
Part 3: Crystallization Strategy
1-(4-Tolyl)-1-cyclohexene is often a low-melting solid or oil (MP
Protocol: In Situ Cryocrystallography
This technique is mandatory if the sample is liquid at room temperature.[3][4]
-
Capillary Mounting: Draw the neat liquid (or saturated solution in pentane) into a 0.3 mm Lindemann glass capillary. Seal both ends.
-
Goniometer Mounting: Mount the capillary on the diffractometer.[3]
-
Optical Annealing:
-
Cool the stream to 20 K below the freezing point to form a polycrystal.
-
Warm slowly to just below the melting point (using the optical camera to observe) until only one seed crystal remains.
-
Cool slowly (10 K/hour) to the data collection temperature (typically 100 K).[3]
-
Protocol: Slow Cooling (For Solid Samples)
-
Method: Dissolve 20 mg in minimal warm ethanol. Add pentane dropwise until turbidity persists.[3] Clear with one drop of ethanol.[3] Place at -20 °C.
Part 4: Data Collection & Refinement Logic
Diffraction Parameters
-
Source: Cu-K
( Å) is preferred for this purely organic hydrocarbon to maximize diffraction intensity at high angles, though Mo-K is acceptable for strong crystals.[1][2][3] -
Temperature: 100 K is non-negotiable. The cyclohexene ring is dynamically disordered at room temperature; cooling freezes the ring into a defined half-chair conformation.[2][3]
Refinement Challenges (The "Half-Chair" Disorder)
The cyclohexene ring (C1–C6) often exhibits disorder where C4 and C5 flip between two enantiomeric half-chair puckers.[1][2][3]
-
Solution:
-
Split C4 and C5 into two positions (Part A and Part B).[3]
-
Refine site occupancy factors (SOF) linked to sum to 1.0 (e.g., 21.00000 in SHELX).[3]
-
Apply SAME or SADI restraints to bond lengths (C3-C4, C4-C5, C5-C6) to maintain chemical geometry.[2][3]
-
Use EADP if atoms are very close (< 0.5 Å) to constrain thermal parameters.[3]
-
Part 5: Structural Analysis & Causality
Once the structure is solved, the analysis must focus on the interaction between the aromatic ring and the aliphatic cycle.
The Twist Angle ( )
The most critical geometric parameter is the torsion angle between the phenyl ring plane and the C1=C2 double bond plane.
-
Ideal Conjugation:
(Maximum orbital overlap).[2][3] -
Observed Reality:
.[2][3] -
Causality: The ortho-hydrogen of the tolyl ring clashes with the allylic hydrogens at C3/C6 of the cyclohexene. The molecule twists to relieve this allylic strain (
strain), sacrificing some conjugation energy for steric relief.
The Half-Chair Conformation
-
Atoms C1, C2, C3, C6: Roughly coplanar (rms deviation < 0.1 Å).[3]
-
Atoms C4, C5: Displaced above and below the plane.
-
Puckering Parameters: Calculate Cremer-Pople parameters (
) to quantitatively define the distortion from the ideal half-chair.[1][2]
Supramolecular Packing
The para-methyl group is a "packing director."[1][2][3]
-
Interaction: Expect C-H...
interactions rather than strong stacking. The twisted conformation prevents the flat "pancake" stacking seen in planar aromatics. -
Motif: Look for inversion dimers where the methyl group of one molecule points into the aromatic face of the neighbor (T-shaped interaction).
Part 6: Visualization of Structural Logic
The following diagram illustrates the conformational logic and the crystallographic workflow.
Caption: Workflow from synthesis to structural logic. The steric clash (black) forces the twist (red), which dictates the final crystal packing (green).
References
-
Spek, A. L. (2009).[3] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[2][3] Link
-
Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] Link
-
Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link[1][2][3]
-
Allen, F. H. (2002).[3] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[2][3] Link
Sources
- 1. Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl- [webbook.nist.gov]
- 2. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one | C19H26O | CID 9921580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Modulation of the Styrenyl Motif: The p-Methyl Effect in 1-Phenylcyclohexene Analogs
Part 1: Executive Summary & Core Directive
The "Twisted Styrene" Paradox
1-Phenylcyclohexene represents a unique structural scaffold in medicinal chemistry, serving as a core motif in analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Venlafaxine precursors). Unlike acyclic styrene, which adopts a planar conformation to maximize
This guide analyzes the electronic perturbation introduced by a para-methyl (p-Me) group. While typically a weak electron-donating group (EDG) via hyperconjugation (
Part 2: Theoretical Framework & Electronic Effects
The Hammett-Brown Correlation
The p-methyl group exerts its influence primarily through hyperconjugation (interaction of
In electrophilic additions (the primary reactivity mode of the cyclohexenyl double bond), the reaction proceeds through a cationic transition state. Therefore, the Brown-Okamoto constant (
| Substituent | Electronic Nature | ||
| -H | 0.00 | 0.00 | Reference |
| -CH₃ (p-Me) | -0.17 | -0.31 | Weak EDG (Hyperconjugation) |
| -OCH₃ (p-OMe) | -0.27 | -0.78 | Strong EDG (Resonance) |
| -NO₂ (p-NO₂) | +0.78 | +0.79 | Strong EWG (Induction/Resonance) |
Implication: The negative
Steric Inhibition of Resonance
In 1-phenylcyclohexene, the allylic hydrogens at C6 of the cyclohexene ring create severe steric clash with the ortho-hydrogens of the phenyl ring if the system attempts to be planar.
-
Dihedral Angle (
): ~40° -
Resonance Attenuation: The resonance energy is proportional to
. -
Consequence: The ability of the phenyl ring to donate electron density to the alkene is reduced compared to styrene. However, the inductive component of the p-methyl group remains operative, and the hyperconjugative effect, while dampened, still accelerates electrophilic oxidation.
Caption: Interplay between electronic donation of the methyl group and the steric decoupling of the phenyl-alkene system.
Part 3: Synthesis Protocol (Self-Validating)
To study these effects, we synthesize 1-(4-methylphenyl)cyclohexene. The most robust method avoids transition metal coupling (Suzuki) in favor of a classical Grignard addition followed by dehydration. This route is scalable and cost-effective.
Reaction Scheme
-
Nucleophilic Addition: Cyclohexanone + p-Tolylmagnesium bromide
Tertiary Alcohol. -
Elimination: Tertiary Alcohol
Alkene (Acid-catalyzed dehydration).[1]
Detailed Methodology
Reagents:
-
Magnesium turnings (activated)[2]
-
p-Bromotoluene (freshly distilled)
-
Cyclohexanone (anhydrous)
-
Diethyl ether (
) or THF (anhydrous) -
-Toluenesulfonic acid (
-TsOH)
Step 1: Grignard Formation & Addition [1][3]
-
Activation: Flame-dry a 3-neck round-bottom flask (RBF) under
. Add Mg turnings (1.1 eq) and a crystal of .[1][4] -
Initiation: Add 10% of the p-bromotoluene (1.0 eq total) in
. Heat gently until the ether refluxes and color fades (initiation). -
Propagation: Add the remaining p-bromotoluene dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
-
Addition: Cool to 0°C. Add cyclohexanone (0.9 eq) in
dropwise. The solution will turn viscous/cloudy. -
Quench: Pour into ice-cold saturated
. Extract with (3x). Dry over and concentrate.-
Checkpoint: 1H NMR of crude should show disappearance of ketone C=O signal.
-
Step 2: Dehydration (The Thermodynamic Sink)
-
Dissolve the crude alcohol in Toluene.
-
Add catalytic
-TsOH (5 mol%). -
Reflux with a Dean-Stark trap to remove water azeotropically.
-
Why: This drives the equilibrium to the alkene. The endocyclic double bond (1-phenylcyclohexene) is thermodynamically favored over the exocyclic isomer due to substitution level (trisubstituted vs. disubstituted).
-
-
Purification: Wash with
, brine, dry, and distill under reduced pressure or purify via silica flash chromatography (Hexanes).
Caption: Step-wise synthesis of 1-(p-tolyl)cyclohexene ensuring thermodynamic product formation.
Part 4: Reactivity Profile & Data Analysis
Epoxidation Kinetics (The Probe Reaction)
Epoxidation with m-chloroperbenzoic acid (mCPBA) is the standard probe for alkene electron density. The reaction is concerted and electrophilic.
-
Mechanism: The peracid oxygen acts as an electrophile.
-
Prediction: The p-Me group increases the HOMO energy of the alkene, facilitating overlap with the
of the O-O bond in mCPBA.
Predicted Relative Rates (
| Compound | Substituent | Predicted | |
| 1-Phenylcyclohexene | -H | 0.00 | 1.00 |
| 1-(4-Tolyl)cyclohexene | -CH₃ | -0.17 | 1.5 - 2.0 |
| 1-(4-Anisyl)cyclohexene | -OCH₃ | -0.27 | 3.5 - 5.0 |
| 1-(4-Nitrophenyl)cyclohexene | -NO₂ | +0.78 | < 0.1 |
Note: The rate enhancement for the methyl group is moderate. If the system were planar, the effect would be stronger. The "twist" dampens the differentiation between substituents.
Biological Implications (Metabolic Stability)
In drug development, the electron density of the aromatic ring influences metabolic clearance.
-
CYP450 Oxidation: Cytochrome P450 enzymes often epoxidize electron-rich alkenes or hydroxylate electron-rich aromatic rings.
-
p-Me Effect: The p-methyl analog is more susceptible to oxidative metabolism than the unsubstituted parent. The benzylic methyl group itself is also a "soft spot" for metabolic oxidation (benzylic hydroxylation
carboxylic acid), potentially shortening the half-life of a drug candidate containing this moiety.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Johnson, F., & Malhotra, S. K. (1965). Steric Interference in 1-Phenylcyclohexene Derivatives. Journal of the American Chemical Society, 87(23), 5492–5493.
-
Trayne, G. (1990). Grignard Reagents: New Developments. Organometallics in Synthesis.
-
Bertini, V., et al. (1983). Epoxidation of 1-phenylcyclohexene: Stereochemistry and Kinetics. Tetrahedron, 39(12).
Sources
Methodological & Application
Application Note: Ozonolysis Procedures for 1-(4-Tolyl)-1-cyclohexene Cleavage
Abstract & Scope
This technical guide details the oxidative cleavage of 1-(4-Tolyl)-1-cyclohexene (also known as 1-(p-tolyl)cyclohexene) via ozonolysis. Unlike general textbook procedures, this note addresses the specific electronic effects of the p-tolyl substituent and provides rigorous safety protocols for handling cyclic ozonides. Two distinct workflows are presented:
-
Reductive Workup: Yielding 6-oxo-6-(4-methylphenyl)hexanal .
-
Oxidative Workup: Yielding 6-oxo-6-(4-methylphenyl)hexanoic acid .
These protocols are designed for scalability, safety, and high-purity isolation suitable for downstream pharmaceutical intermediate synthesis.
Mechanistic Insight & Substrate Analysis
The Substrate: 1-(4-Tolyl)-1-cyclohexene
The starting material is a trisubstituted alkene. The presence of the p-tolyl group at the C1 position significantly enhances the electron density of the double bond via hyperconjugation and inductive effects (+I).
-
Implication: This substrate is highly nucleophilic toward ozone (an electrophile). Reaction kinetics will be faster than unsubstituted cyclohexene.
-
Selectivity: If other alkenes are present in the molecule, the electron-rich 1-aryl-1-cyclohexene moiety will likely react first.
The Criegee Mechanism
The reaction proceeds through the established Criegee mechanism.[1]
-
Cycloaddition: Ozone adds to the alkene at -78°C to form the unstable Molozonide (1,2,3-trioxolane).[2]
-
Retro-Cycloaddition: The molozonide collapses into a Carbonyl Oxide (Criegee intermediate) and a carbonyl fragment.[3]
-
Recombination: These fragments recombine to form the stable, yet explosive, Secondary Ozonide (1,2,4-trioxolane).
Critical Control Point: The secondary ozonide must never be isolated or concentrated to dryness. It must be quenched in situ.
Figure 1: Reaction pathway for the ozonolysis of 1-(4-Tolyl)-1-cyclohexene showing bifurcation at the workup stage.[4]
Safety & Hazard Analysis (The "Rules of Engagement")
WARNING: Ozonolysis involves handling toxic gas (Ozone) and explosive intermediates (Peroxides/Ozonides).
| Hazard Category | Specific Risk | Mitigation Strategy |
| Ozone Toxicity | Acute respiratory irritant; lethal at high concentrations. | Perform all operations in a certified chemical fume hood. Use KI traps to scrub excess ozone. |
| Explosion | Ozonides are shock-sensitive explosives if concentrated. | NEVER concentrate the reaction mixture before quenching. Maintain T < -60°C during addition. |
| Deflagration | Interaction of liquid ozone with organic solvents.[4][5] | Do not allow ozone to condense (blue liquid) in the flask. Keep temperature > -90°C (O3 b.p. is -112°C).[4] |
| DMS Stench | Dimethyl sulfide is extremely malodorous. | Use a bleach trap for the rotovap exhaust. Clean glassware with bleach solution immediately. |
Experimental Protocols
General Setup
-
Solvent System: Methanol (MeOH) / Dichloromethane (DCM) (1:4 v/v).
-
Why? DCM solubilizes the substrate; MeOH traps the carbonyl oxide as a hydroperoxy acetal, which is safer and easier to reduce than the ozonide.
-
-
Temperature: -78°C (Dry ice/Acetone bath).
-
Indicator: Sudan Red III (0.01% w/v).
-
Function: This red dye reacts with ozone slower than the alkene. Once the alkene is consumed, ozone attacks the dye, turning the solution from red to colorless/faint blue. This prevents over-ozonolysis.
-
Protocol A: Reductive Workup (Aldehyde Synthesis)
Target: 6-oxo-6-(4-methylphenyl)hexanal
-
Preparation: Dissolve 10.0 mmol of 1-(4-Tolyl)-1-cyclohexene in 40 mL DCM and 10 mL MeOH. Add a trace amount (<1 mg) of Sudan Red III indicator.
-
Cooling: Cool the solution to -78°C. Ensure the system is vented through a KI (Potassium Iodide) scrubber.
-
Ozonolysis: Introduce O3/O2 stream (approx. 3-5% O3 by weight) via a gas dispersion tube.
-
Endpoint: Monitor the color.
-
Purge: Flush with Nitrogen (N2) or Argon for 15 minutes at -78°C to remove dissolved ozone.
-
Quench (Reductive):
-
Add Dimethyl Sulfide (DMS) (5.0 equiv, 50 mmol) dropwise at -78°C.
-
Alternative: Triphenylphosphine (PPh3) (1.2 equiv) can be used if odorless workup is required, though PPh3O removal can be tedious.
-
-
Warming: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) over 2-3 hours. Stirring is critical as the reduction is exothermic.
-
Isolation: Concentrate the solvent (ensure peroxide test is negative first). Dilute with water, extract with DCM, dry over MgSO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Oxidative Workup (Carboxylic Acid Synthesis)
Target: 6-oxo-6-(4-methylphenyl)hexanoic acid
-
Steps 1-5: Follow the same procedure as Protocol A (Preparation through N2 Purge).
-
Quench (Oxidative):
-
Prepare a mixture of Formic Acid (HCOOH) and Hydrogen Peroxide (30% H2O2) (1:1 ratio, 10 mL total).
-
Caution: This mixture forms performic acid in situ. Handle with care.
-
-
Addition: Add the oxidative mixture dropwise to the cold reaction vessel.
-
Reaction: Allow to warm to RT and then heat to reflux (approx. 50-60°C) for 1-2 hours to ensure complete conversion of the ozonide/hydroperoxy acetal to the acid.
-
Isolation: Cool to RT. Extract with Ethyl Acetate. Wash the organic layer with 10% NaHSO3 (to destroy excess peroxide) and then Brine.
-
Purification: The keto-acid can often be crystallized from Ether/Hexanes or purified via acid-base extraction (Extract into NaHCO3, wash organics, acidify aqueous layer, re-extract).
Workflow Visualization
Figure 2: Operational workflow for the ozonolysis of 1-(4-Tolyl)-1-cyclohexene.
Process Analytical Technology (PAT) & Troubleshooting
Monitoring Endpoints
-
Sudan Red III: The most reliable internal indicator.
-
Starch-Iodide Paper: External check.
-
Dip a glass rod into the reaction and touch the paper. Instant black/purple indicates active oxidants (O3 or Ozonides). Note: This does not differentiate between O3 and Ozonide, so it is less useful for determining the end of alkene consumption than the dye.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldehyde) | Over-oxidation to acid or polymerization of ozonide. | Ensure T < -70°C. Increase DMS equivalents. Ensure complete N2 purge before quenching. |
| Blue Solution Persists | Excess Ozone saturation.[6] | Purge with N2 longer. Do not add quench reagents to a blue solution (explosion risk). |
| Incomplete Cleavage | Ozone flow too low or poor gas dispersion. | Use a fritted gas dispersion tube.[4] Check O3 generator output. |
| Explosion/Pop | Concentration of ozonides.[4] | STOP. Never concentrate the crude reaction mixture before the quenching step is 100% complete. |
References
-
Claus, R. E.; Schreiber, S. L. "Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products: Methyl 6-Oxohexanoate, 6,6-Dimethoxyhexanal, Methyl 6,6-Dimethoxyhexanoate."[11][12] Organic Syntheses, 1986 , 64, 150.[11][12] Link
-
Fleming, F. F.; Shook, B. C. "1-Oxo-2-cyclohexenyl-2-carbonitrile."[9] Organic Syntheses, 2002 , 78, 254.[9] Link
-
Criegee, R. "Mechanism of Ozonolysis."[1] Angewandte Chemie International Edition, 1975 , 14, 745–752. Link
-
Schwartz, C.; Raible, J.; Mott, K.; Dussault, P. H. "Alkene Ozonolysis in the Academic Lab." DigitalCommons@University of Nebraska - Lincoln, 2016 . Link
-
BenchChem Technical Support. "Optimizing Ozonolysis Quenching Conditions for Enhanced Aldehyde Synthesis." BenchChem Application Notes, 2025 . Link
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Catalytic hydrogenation methods for 1-(4-Tolyl)-1-cyclohexene
An Application Guide to the Catalytic Hydrogenation of 1-(4-Tolyl)-1-cyclohexene
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 1-(4-Tolyl)-1-cyclohexene to synthesize 1-Tolyl-cyclohexane. This transformation is a foundational example of alkene reduction, a critical process in organic synthesis for producing saturated carbocyclic frameworks. This guide explores both heterogeneous and homogeneous catalytic methodologies, offering field-proven insights into experimental design, execution, and analysis.
Theoretical Foundation: The Science of Hydrogen Addition
Catalytic hydrogenation is a cornerstone reduction reaction in organic chemistry, involving the addition of molecular hydrogen (H₂) across an unsaturated bond, such as an alkene, in the presence of a metal catalyst.[1] The reaction is thermodynamically favorable due to the conversion of a relatively weak π-bond and the H-H bond into two stronger C-H σ-bonds.[2]
The General Mechanism
The process occurs on the surface of a metal catalyst. While the precise mechanism can vary, the generally accepted model for heterogeneous catalysis involves several key steps:[1]
-
Adsorption: Both the alkene (1-(4-Tolyl)-1-cyclohexene) and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.
-
Hydrogen Activation: The H-H bond is weakened and cleaved by the metal, forming reactive metal-hydride species.
-
Stepwise Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms. The first addition forms a half-hydrogenated intermediate that is still bound to the catalyst surface.
-
Desorption: After the second hydrogen atom is transferred, the resulting saturated product, 1-Tolyl-cyclohexane, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.
A crucial stereochemical outcome of this surface-mediated reaction is syn-addition , where both hydrogen atoms add to the same face of the double bond.[2] For 1-(4-Tolyl)-1-cyclohexene, this leads to the formation of the cis-isomer as the major product, as the alkene adsorbs on its less sterically hindered face.
Figure 1: General mechanism of heterogeneous catalytic hydrogenation.
Choosing the Right Catalyst: Heterogeneous vs. Homogeneous Systems
The choice between a heterogeneous and a homogeneous catalyst is a critical decision driven by factors such as desired selectivity, scalability, and ease of purification.
-
Heterogeneous Catalysis: The catalyst exists in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).[2] Palladium on carbon (Pd/C) is a workhorse in this category, valued for its high activity, operational simplicity, and straightforward removal by filtration.[3][4] This makes it highly suitable for industrial-scale synthesis.
-
Homogeneous Catalysis: The catalyst is dissolved in the reaction solvent, existing in the same phase as the substrate.[5] Wilkinson's catalyst, RhCl(PPh₃)₃, is a preeminent example, known for its high selectivity and ability to operate under mild conditions (room temperature and atmospheric pressure).[6][7] However, the primary drawback is the often-difficult separation of the catalyst from the final product.[6]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the hydrogenation of 1-(4-Tolyl)-1-cyclohexene using both heterogeneous and homogeneous catalysts.
Protocol 1: Heterogeneous Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is robust and widely applicable for the complete saturation of the cyclohexene double bond. It can be performed using either a hydrogen-filled balloon for atmospheric pressure reactions or a specialized high-pressure vessel (e.g., a Parr shaker) for more challenging substrates.[3][8]
Materials and Reagents:
-
1-(4-Tolyl)-1-cyclohexene
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate)
-
Anhydrous solvent (e.g., Ethanol, Methanol, Ethyl Acetate)[4][9]
-
Round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-Tolyl)-1-cyclohexene (1.0 eq) in the chosen anhydrous solvent (e.g., ethanol, ~0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05 eq). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care and do not allow it to dry on filter paper.[3]
-
System Purge: Seal the flask with a rubber septum. Using a needle connected to a vacuum line and an inert gas line, gently evacuate the flask and backfill with inert gas. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogen Introduction:
-
Balloon Method: Attach a balloon filled with hydrogen gas to a needle, insert it through the septum, and allow the hydrogen to fill the flask's headspace. For best results, a vacuum can be applied briefly before introducing the hydrogen balloon.[8]
-
Parr Apparatus: If using a high-pressure vessel, follow the manufacturer's instructions to purge the system and pressurize it with hydrogen to the desired pressure (e.g., 50 psi).
-
-
Reaction Execution: Stir the mixture vigorously to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). A lack of stirring is a common cause of slow or incomplete reactions.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by periodically taking small aliquots. The reaction is typically complete within 2-12 hours at room temperature.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Catalyst Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad thoroughly with additional solvent to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Tolyl-cyclohexane. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
This method offers high selectivity under very mild conditions and is an excellent choice for substrates sensitive to the potentially acidic or basic nature of heterogeneous catalyst supports.
Materials and Reagents:
-
1-(4-Tolyl)-1-cyclohexene
-
Wilkinson's catalyst [RhCl(PPh₃)₃] (typically 1-3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or a Benzene/Ethanol mixture)[6]
-
Schlenk flask with a magnetic stir bar
-
Hydrogen source (balloon or gas cylinder)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Solvent Preparation: The solvent must be thoroughly degassed to prevent oxidation of the catalyst. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, add Wilkinson's catalyst (0.01-0.03 eq) and the degassed solvent. Stir until the catalyst dissolves, which should result in a clear, reddish-brown solution.
-
Substrate Addition: Add 1-(4-Tolyl)-1-cyclohexene (1.0 eq) to the flask via syringe.
-
System Purge: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.
-
Reaction Execution: Stir the reaction mixture at room temperature under a positive pressure of hydrogen (a balloon is sufficient). The reaction is often accompanied by a color change as the active catalytic species is formed.
-
Monitoring: Monitor the reaction progress by TLC or GC. These reactions are often complete within 1-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product will contain residual rhodium complexes. Purification is typically required and can be achieved by passing the material through a short plug of silica gel or by full column chromatography to obtain pure 1-Tolyl-cyclohexane.
Figure 2: A generalized experimental workflow for catalytic hydrogenation.
Comparative Analysis of Methodologies
The choice of protocol depends on the specific requirements of the synthesis, such as scale, purity requirements, and available equipment.
| Parameter | Protocol 1: Heterogeneous (Pd/C) | Protocol 2: Homogeneous (Wilkinson's) |
| Catalyst | Palladium on Carbon (Pd/C) | Chloridotris(triphenylphosphine)rhodium(I) |
| Catalyst Loading | 5-10 mol% | 1-3 mol% |
| Typical Solvents | Alcohols (EtOH, MeOH), Esters (EtOAc)[3][4] | Degassed hydrocarbons (Toluene, Benzene)[6] |
| Temperature | Room Temperature to mild heating | Room Temperature |
| Pressure | Atmospheric (balloon) to high pressure (Parr) | Atmospheric (balloon) |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Selectivity | Generally high; risk of over-reduction or isomerization under harsh conditions.[2] | Excellent; highly selective for alkenes over other functional groups.[1] |
| Work-up | Simple filtration to remove catalyst.[8] | Requires solvent evaporation followed by chromatography to remove catalyst residue. |
| Advantages | Easy product isolation, catalyst is recyclable, cost-effective for large scale. | High selectivity, mild conditions, predictable kinetics. |
| Disadvantages | May require higher temperatures/pressures, lower selectivity in complex molecules. | Difficult catalyst removal, higher cost, air-sensitive. |
Analytical Characterization and Process Monitoring
Robust analytical methods are essential for monitoring reaction completion and verifying the structure and purity of the final product.
Monitoring Reaction Progress
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. The product, 1-Tolyl-cyclohexane, being more saturated, will have a higher Rf value than the starting alkene in a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS): This is the preferred method for quantitative analysis. It allows for precise determination of the conversion rate by measuring the disappearance of the starting material peak and the appearance of the product peak.[5][10][11] GC-MS provides confirmation of the product's molecular weight.[12]
Final Product Characterization
-
¹H NMR Spectroscopy: The most definitive evidence of successful hydrogenation is the disappearance of the vinylic proton signal from the 1-(4-Tolyl)-1-cyclohexene starting material. Concurrently, new signals will appear in the aliphatic region (typically 1.2-1.8 ppm) corresponding to the protons on the newly saturated cyclohexane ring.
-
¹³C NMR Spectroscopy: This technique will show the disappearance of the two sp² carbon signals of the alkene (typically >100 ppm) and the appearance of new sp³ carbon signals in the aliphatic region (typically 20-50 ppm).[13]
-
Infrared (IR) Spectroscopy: Successful reaction can be confirmed by the disappearance of the C=C stretching vibration (around 1650 cm⁻¹) characteristic of the starting alkene.
Figure 3: Analytical workflow for hydrogenation reaction monitoring and product validation.
References
- Benchchem. (n.d.). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
- Ojima, I., Kogure, T., & Yoda, N. (1980). Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factors for the effective asymmetric induction. The Journal of Organic Chemistry.
- PubMed. (2005). Rh-catalyzed asymmetric hydrogenation of prochiral olefins with a dynamic library of chiral TROPOS phosphorus ligands.
- PubMed. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- Ojima, I., Kogure, T., & Yoda, N. (1980). Asymmetric hydrogenation of prochiral olefins catalyzed by rhodium complexes with chiral pyrrolidinodiphosphines. Crucial factor. Sagami Chemical Research Center.
- Chemistry LibreTexts. (n.d.). H. - Wilkinson's Catalyst (Experiment).
- ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
- AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
- PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
- Wikipedia. (n.d.). Wilkinson's catalyst.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Hydrogenations in Dichloromethane.
- PMC. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- JoVE. (2017). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry.
- Organic Chemistry Data. (n.d.). Alkene to Alkane - Common Conditions.
- RSC Publishing. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions.
- ResearchGate. (2025). Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands.
- Odinity. (2018). Synthesis and Kinetics Studies of Wilkinson's Catalyst.
- RSC Publishing. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology.
- Chemistry LibreTexts. (2022). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy.
- Scilit. (1981). Kinetics and mechanism of cyclohexene hydrogenation with anchored wilkinson complex comparison with the behaviour of the homogeneous catalyst. Journal of Molecular Catalysis.
- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
- ResearchGate. (n.d.). GC-MS analysis of hydrogenation products.
- ResearchGate. (2025). Heterogeneous Catalytic Hydrogenation.
- PubMed. (2005). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry].
- Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes.
- Pure Synth. (n.d.). 1-(P-Tolyl)-1-Cyclohexanecarboxylic Acid 98.0%(GC).
- NIST. (n.d.). Cyclohexene.
- ResearchGate. (n.d.). GC/MS chromatogram of products mixture after oxidation of cyclohexene....
- ACG Publications. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- Benchchem. (n.d.). Application Notes: Synthesis of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
- Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect.
- OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry.
- MDPI. (2018). Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO 2 as the Support and Dispersant.
- UNSa. (n.d.). Catalytic Hydrogenation of Cyclohexene.
- MDPI. (2019). Unraveling Toluene Conversion during the Liquid Phase Hydrogenation of Cyclohexene (in Toluene) with Rh Hybrid Catalysts.
- Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation.
- TCI Chemicals. (n.d.). 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane.
- PMC. (n.d.). Selected synthetic strategies to cyclophanes.
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Application Note: A Comprehensive Guide to the Synthesis of 1-(4-Tolyl)-1-cyclohexene via Grignard Reaction and Subsequent Dehydration
Abstract
This application note provides a detailed protocol and theoretical background for the synthesis of 1-(4-Tolyl)-1-cyclohexene, a substituted cyclic alkene with applications as a chemical intermediate.[1][2] The synthesis is a two-step process beginning with the formation of a p-tolylmagnesium bromide Grignard reagent from 4-bromotoluene and magnesium metal. This organometallic reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a tertiary alcohol intermediate, 1-(4-tolyl)cyclohexan-1-ol. The final product is obtained through the acid-catalyzed dehydration of this alcohol. This guide offers in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.
Introduction and Significance
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile methods for forming carbon-carbon bonds in organic chemistry.[3][4] These organomagnesium halides (R-Mg-X) are powerful nucleophiles that react with a wide range of electrophiles, most notably carbonyl compounds, to generate more complex molecular architectures.[5][6]
The target molecule, 1-(4-Tolyl)-1-cyclohexene, is a disubstituted alkene built upon a cyclohexene scaffold. Such structures are valuable building blocks in synthetic chemistry, serving as precursors for various functionalized cyclic systems through reactions at the double bond.[1][7] The synthesis detailed herein exemplifies a classic and reliable sequence: nucleophilic addition to a ketone followed by an elimination reaction to introduce unsaturation.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
Stage 1: Grignard Reagent Formation
Stage 2: Nucleophilic Addition and Dehydration
Detailed Reaction Mechanism
The overall transformation is underpinned by two core organic chemistry mechanisms: nucleophilic addition and E1 elimination.
Formation of p-Tolylmagnesium Bromide
The Grignard reagent is formed by the reaction of an aryl halide (4-bromotoluene) with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[4] The magnesium inserts into the carbon-bromine bond. The solvent is critical, as the ether molecules coordinate to the magnesium center, stabilizing the organometallic complex.[4][8]
Nucleophilic Addition to Cyclohexanone
The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic due to the polarity of the C-Mg bond.[9] It readily attacks the electrophilic carbonyl carbon of cyclohexanone.[10][11] This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[8][9] A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-(4-tolyl)cyclohexan-1-ol.[3][5]
Acid-Catalyzed Dehydration of the Tertiary Alcohol
The final step involves the elimination of water from the alcohol to form the alkene.[12] Under acidic conditions (e.g., using H₂SO₄ or H₃PO₄), the hydroxyl group is protonated, converting it into a good leaving group (H₂O).[13] The departure of water generates a tertiary carbocation, which is relatively stable. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the carbon-carbon double bond and yielding the final product, 1-(4-Tolyl)-1-cyclohexene.[12][13]
Caption: A streamlined workflow for the synthesis of 1-(4-Tolyl)-1-cyclohexene.
Purification and Characterization
Purification
The crude product can be purified using flash column chromatography on silica gel. [14][15][16]* Stationary Phase: Silica gel (230-400 mesh). [17]* Mobile Phase: A non-polar eluent is required. Start with 100% hexanes or petroleum ether. The polarity can be slightly increased if necessary, but given the non-polar nature of the product, a very non-polar solvent should suffice. [17][18]* Procedure: Dissolve the crude oil in a minimal amount of hexane, load it onto the column, and elute with the chosen solvent system. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The identity and purity of the final product, 1-(4-Tolyl)-1-cyclohexene (C₁₃H₁₆, MW: 172.27 g/mol ), can be confirmed using standard spectroscopic techniques. [19]
-
¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons of the tolyl group (typically two doublets in the 7.0-7.4 ppm range), a singlet for the tolyl methyl group (~2.3 ppm), a signal for the vinylic proton on the cyclohexene ring (~5.5-6.0 ppm), and several signals for the allylic and aliphatic protons of the cyclohexene ring (in the 1.5-2.5 ppm range). [20][21]* ¹³C NMR (Carbon NMR): Expect signals for the aromatic carbons, two sp² hybridized alkene carbons (one quaternary, one tertiary), the tolyl methyl carbon, and the sp³ hybridized carbons of the cyclohexene ring. [22][23]* IR Spectroscopy: Key absorption bands should include C-H stretches for the aromatic and aliphatic groups, and a characteristic C=C stretch for the alkene around 1640-1680 cm⁻¹. [20]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of the product. [19][20]
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. [24]They react violently with water. [25][24]All operations must be performed under strictly anhydrous conditions and in an inert atmosphere. [25][26]* Solvents: Diethyl ether and THF are extremely flammable and volatile. [27][28]Ensure there are no open flames or spark sources in the laboratory. All work must be conducted in a certified chemical fume hood. [26][28]* Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. [27][28]Maintain proper cooling and slow, controlled addition of reagents to prevent a runaway reaction. [28]* Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible). [26][28]* Quenching: The quenching step is also highly exothermic and releases flammable gases. Perform this step slowly, with adequate cooling, and in a fume hood.
Troubleshooting
-
Grignard reaction does not initiate: The magnesium may be coated with an oxide layer. Try crushing the magnesium turnings gently with a glass rod (in the flask, under inert gas) to expose a fresh surface. Ensure all reagents and solvents are perfectly anhydrous. [27]* Low yield of alcohol intermediate: This is often due to moisture contamination, which destroys the Grignard reagent. Re-dry all glassware and distill the THF solvent from a suitable drying agent before use.
-
Incomplete dehydration: The reaction may require a longer heating time or a stronger acid catalyst. However, overly harsh conditions can lead to polymerization or isomerization side products. Phosphoric acid is sometimes used as a milder alternative to sulfuric acid to minimize charring. [13][29]
References
- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists - Industrial Chemical Manufacturers.
- Quora. (2022, February 19).
- University of Chicago.
- American Chemical Society.
- University of California, Irvine. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for organometallic compounds.
- CHM 244 Lab Practical- Grignard Reactions.
- Khan Academy. Synthesis of alcohols using Grignard reagents I (video).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 265817, 1-(4-Tolyl)-1-cyclohexene.
- University of California, Davis. Grignard Reaction: Synthesis of Triphenylmethanol.
- YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.
- BenchChem. (2025).
- University of California, Irvine. (n.d.). The Grignard Reaction.
- Pearson+. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep.
- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
- Organic Chemistry Portal. The Grignard Reaction.
- Royal Society of Chemistry.
- Vaia. (2022, January 26). Column Chromatography: Procedure, Technique & Examples.
- YouTube. (2021, February 9).
- Columbia University.
- Chegg.com. (2016, August 3). Solved The Grignard Reaction of 4-tolylmagnesium Bromide.
- Royal Society of Chemistry. (2015).
- Phenomenex. (2025, December 12).
- One Part of Chemistry. (2011, May 6). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene.
- Study.com. Dehydration of Cyclohexanol | Definition & Mechanism.
- BenchChem. (2025). spectroscopic data for 1-Methylcyclohexene (NMR, IR, MS).
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
- National Center for Biotechnology Information. (n.d.). Chemoselective Nozaki–Hiyama–Takai–Kishi and Grignard reaction: short synthesis of some carbahexopyranoses - PMC.
- Wikipedia. Cyclohexene.
- National Center for Biotechnology Information. (n.d.).
- AQA. compared using 13C nmr spectroscopy.
- Chemistry Stack Exchange. (2019, January 22).
- ACS Publications. (2001, April 18).
- Chemcas. P-TOLYLMAGNESIUM BROMIDE.
- Organic Syntheses. 2-octyn-1-ol.
- Eastern Kentucky University - EduBirdie.
- Google Patents.
- Tokyo Chemical Industry Co., Ltd. p-Tolylmagnesium Bromide | 4294-57-9.
- Patsnap Eureka. (2024, October 11).
- ChemRxiv. Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources.
- The Good Scents Company. 1,4-cyclohexadiene cyclohexa-1,4-diene.
- National Center for Biotechnology Information. (n.d.). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Tolyl)-1-cyclohexene
Welcome to the technical support center for the synthesis of 1-(4-Tolyl)-1-cyclohexene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, providing you with the expertise to troubleshoot and refine your synthetic strategy.
Introduction: Choosing Your Synthetic Pathway
The synthesis of the tetrasubstituted alkene 1-(4-Tolyl)-1-cyclohexene (also known as 4'-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl)[1] presents several challenges, primarily related to achieving high yield and regiochemical control. There is no single "best" method; the optimal choice depends on available starting materials, scale, and the specific experimental capabilities of your laboratory. This guide is structured around the most common and effective synthetic routes, offering detailed troubleshooting for each.
Route 1: Grignard Reaction Followed by Acid-Catalyzed Dehydration
This classic two-step approach is often the first choice due to its reliability and the relatively low cost of starting materials. The pathway involves the nucleophilic addition of a 4-tolyl Grignard reagent to cyclohexanone, forming the tertiary alcohol intermediate, 1-(4-tolyl)cyclohexan-1-ol. Subsequent elimination of water via acid catalysis yields the target alkene.
Workflow for Grignard Reaction & Dehydration
Caption: Workflow for the two-step synthesis via Grignard reaction and dehydration.
Troubleshooting & FAQs: Grignard Reaction & Dehydration
Q1: My Grignard reaction yield is very low, or it failed completely. What are the most likely causes?
A1: The success of a Grignard reaction hinges almost entirely on the rigorous exclusion of water and atmospheric oxygen. Grignard reagents are potent nucleophiles but also extremely strong bases.[2][3]
-
Causality: Any protic source (water, alcohols) will protonate and quench the Grignard reagent, rendering it inactive. The reaction R-MgX + H₂O → R-H + Mg(OH)X will be faster than the desired addition to the carbonyl.
-
Troubleshooting Steps:
-
Glassware: Ensure all glassware is oven-dried at >120 °C for several hours and cooled in a desiccator or under a stream of inert gas (Argon or Nitrogen) just before use.
-
Solvents: Use anhydrous grade solvents (diethyl ether or THF). It is best practice to distill them from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reagents: Ensure cyclohexanone is dry. If necessary, distill it from a mild drying agent like calcium sulfate. Magnesium turnings should be fresh and shiny; if they are dull, they can be activated by briefly grinding in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask to initiate the reaction.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
Q2: During the dehydration step, I'm getting a mixture of alkene isomers and a dark-colored polymer. How can I improve the selectivity and minimize side products?
A2: This is a classic problem of controlling the regioselectivity of an elimination reaction and preventing acid-catalyzed polymerization.
-
Causality: The dehydration of tertiary alcohols proceeds via an E1 mechanism, involving a carbocation intermediate.[4][5] This carbocation can be attacked by another alcohol molecule, leading to ether formation, or it can initiate polymerization of the newly formed alkene. While the desired 1-(4-tolyl)-1-cyclohexene is the most substituted (and thus thermodynamically favored, per Zaitsev's rule) product, harsh conditions can lead to isomerization or degradation.
-
Troubleshooting & Optimization:
-
Choice of Acid: While concentrated sulfuric acid is effective, it is a strong oxidizing agent and often promotes charring and polymerization.[5] 85% Phosphoric acid is a milder, non-oxidizing alternative that often gives cleaner reactions.[4][5] Another option is using phosphorus oxychloride (POCl₃) in pyridine, which favors an E2 mechanism and can provide higher selectivity with less charring.[6]
-
Reaction Setup: The most effective method is to perform the dehydration under distillation conditions. As the lower-boiling alkene product is formed, it is immediately distilled away from the hot, acidic reaction mixture, preventing it from polymerizing or isomerizing.[4]
-
Temperature Control: Do not overheat the reaction. Heat just enough to allow the product to distill. Using a "chaser" solvent like toluene can help distill the last traces of product from the reaction flask.[4]
-
| Dehydration Condition | Primary Advantage | Potential Drawback |
| H₂SO₄ (conc.), Heat | Inexpensive, readily available | Strong potential for charring, polymerization, and side products.[5] |
| H₃PO₄ (85%), Heat | Milder, less oxidizing, cleaner reaction.[5] | Slower reaction rate compared to sulfuric acid. |
| POCl₃, Pyridine, 0 °C | Excellent for sensitive substrates, high selectivity.[6] | More expensive reagents, requires careful handling of POCl₃. |
Route 2: The Wittig Reaction
The Wittig reaction is a powerful and reliable method for olefination, directly converting a carbonyl group into a carbon-carbon double bond.[7][8][9] For this synthesis, cyclohexanone would be reacted with the ylide generated from (4-methylbenzyl)triphenylphosphonium halide.
Troubleshooting & FAQs: Wittig Reaction
Q1: My Wittig reaction is slow and gives a poor yield. I suspect the ylide is not forming properly.
A1: The formation of the phosphorus ylide is the critical first step and requires a sufficiently strong, non-nucleophilic base to deprotonate the phosphonium salt.[10]
-
Causality: The C-H bond alpha to the positively charged phosphorus atom is acidic, but its pKa is typically in the range of 20-35. A strong base is required for complete deprotonation.[7] Incomplete deprotonation means less active nucleophile is available for the reaction.
-
Troubleshooting Steps:
-
Base Selection: For a semi-stabilized ylide like the one derived from a benzylic halide, common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[10] Ensure the base is fresh and has not been deactivated by atmospheric moisture.
-
Solvent Choice: The reaction is typically performed in anhydrous aprotic solvents like THF or diethyl ether.[11]
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) when using organolithium bases to prevent side reactions, then warmed to room temperature for the reaction with the ketone.
-
Q2: The reaction worked, but purification is a nightmare due to the triphenylphosphine oxide byproduct. How can I remove it effectively?
A2: The formation of the highly stable triphenylphosphine oxide (Ph₃P=O) is the thermodynamic driving force for the Wittig reaction, but its removal is a notorious challenge.[12][13]
-
Causality: Triphenylphosphine oxide is a high-boiling, crystalline solid with solubility properties often similar to the desired alkene product, making separation by standard extraction or distillation difficult.[12]
-
Purification Strategies:
-
Chromatography: Column chromatography on silica gel is the most common and reliable method for separating nonpolar alkenes from the more polar triphenylphosphine oxide.[12]
-
Precipitation: After the reaction, the solvent can be evaporated and the crude residue triturated with a nonpolar solvent like hexane or a mixture of hexane and ether. The desired alkene should dissolve, while the less soluble triphenylphosphine oxide may precipitate and can be removed by filtration.[12] This is often not perfectly efficient but can remove the bulk of the byproduct.
-
Alternative Reagents: For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction. It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed by an aqueous wash.[8][12]
-
Route 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a premier palladium-catalyzed cross-coupling reaction for forming C-C bonds, particularly biaryl systems.[14][15] To synthesize 1-(4-Tolyl)-1-cyclohexene, one could couple cyclohex-1-en-1-ylboronic acid (or its pinacol ester) with 4-bromotoluene, or conversely, 1-bromocyclohexene with 4-tolylboronic acid.
Troubleshooting a Failed Suzuki Coupling
Caption: Decision tree for troubleshooting common Suzuki coupling failures.
Troubleshooting & FAQs: Suzuki Coupling
Q1: My Suzuki reaction is sluggish, incomplete, and I see starting materials remaining. What parameters should I optimize first?
A1: A stalled Suzuki reaction is a common issue that can usually be traced back to the catalytic system or reaction conditions.[16]
-
Causality: The catalytic cycle involves several steps (oxidative addition, transmetalation, reductive elimination), and a bottleneck at any stage will slow the reaction. The choice of ligand, base, and solvent are all interconnected and crucial for an efficient cycle.[17]
-
Troubleshooting & Optimization:
-
Base: The base is not just a stoichiometric reagent; it activates the boronic acid for transmetalation.[16][17] If a common base like K₂CO₃ isn't working, screen stronger bases like K₃PO₄ or Cs₂CO₃. The choice can be highly substrate-dependent.[18]
-
Solvent: Ensure your solvent is properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[16] Use a sparge of argon for 15-30 minutes or 3-4 freeze-pump-thaw cycles. For biphasic systems (e.g., toluene/water), vigorous stirring is essential.[16]
-
Temperature: Many Suzuki couplings require heat (80-110 °C) to proceed at a reasonable rate.[16][18][19] If the reaction is slow at 80 °C, cautiously increasing the temperature may help, but be aware that excessive heat can accelerate catalyst decomposition.[16]
-
Catalyst/Ligand System: If using a Pd(II) source like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species in situ. Sometimes, starting directly with a Pd(0) source like Pd(PPh₃)₄ is more reliable.[16] The ligand protects the palladium center and modulates its reactivity. For challenging couplings, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands).
-
Q2: I'm observing a significant amount of homocoupled product from my boronic acid. How do I prevent this side reaction?
A2: Homocoupling (Glaser coupling) is a frequent side reaction, especially when the desired cross-coupling is slow. It is primarily caused by the presence of oxygen.[16][20]
-
Causality: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. This depletes your nucleophilic partner and lowers the yield of the desired product.
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvents and reaction vessel are scrupulously freed of oxygen before adding the catalyst.
-
Use a Pd(0) Source: In-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, promoting homocoupling. Starting with an air-stable Pd(0) pre-catalyst can mitigate this.[16]
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling. Conversely, adding the aryl halide in slight excess can sometimes suppress it.[20]
-
Experimental Protocols
Protocol 1: Synthesis of 1-(4-tolyl)cyclohexan-1-ol via Grignard Reaction
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings and maintain a positive pressure of argon or nitrogen.
-
Grignard Formation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, place a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion of the 4-bromotoluene solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or warm the flask gently.
-
Addition: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Carbonyl Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (0.95 eq) in anhydrous THF dropwise via the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Dehydration of 1-(4-tolyl)cyclohexan-1-ol
-
Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask.
-
Reaction: To the distillation flask, add the crude 1-(4-tolyl)cyclohexan-1-ol from the previous step and 85% phosphoric acid (approx. 20% by volume of the alcohol). Add a stir bar or boiling chips.
-
Distillation: Heat the mixture gently. The product, 1-(4-Tolyl)-1-cyclohexene, will co-distill with water. Collect the distillate until no more organic material is coming over. The temperature at the distillation head should be monitored.
-
Workup: Transfer the distillate to a separatory funnel. Wash with saturated sodium bicarbonate solution to neutralize any residual acid, then wash with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[4] Filter and purify the final product by fractional distillation or column chromatography on silica gel to obtain pure 1-(4-Tolyl)-1-cyclohexene.
References
-
Nowicki, J., et al. (2010). Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts. Molecules, 15(3), 2136-2151. Available at: [Link]
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Wikipedia. (2024). McMurry reaction. Retrieved from [Link]
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Wikipedia. (2024). Heck reaction. Retrieved from [Link]
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García-López, C., et al. (2017). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Arkivoc, 2017(2), 339-373. Available at: [Link]
-
Feuerstein, M., et al. (2001). Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. Tetrahedron Letters, 42(37), 6661-6664. Abstract available at: [Link]
-
Takeda, T. (2004). The McMurry Coupling and Related Reactions. Organic Reactions. Available at: [Link]
-
Rosales, A., et al. (2021). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Advances, 11, 33834-33855. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? Retrieved from [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
SynArchive. (n.d.). McMurry Reaction. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265817, 1-(4-Tolyl)-1-cyclohexene. Retrieved from [Link]
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Wikipedia. (2024). Wittig reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of California, Davis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
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Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
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Istrati, D. I., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1895. Available at: [Link]
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Joshaghani, M., et al. (2008). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 693(15), 2533-2538. Available at: [Link]
-
University of Massachusetts Boston. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide. Retrieved from [Link]
-
Patora-Komisarska, K., et al. (2017). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. The Journal of Organic Chemistry, 82(7), 3848-3856. Available at: [Link]
-
Li, J-H., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(11), 13436-13458. Available at: [Link]
-
Kumar, V., & Kumar, S. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Drug Delivery and Therapeutics, 13(7-S), 136-147. Available at: [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
One Part of Chemistry Blog. (2011). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis. Retrieved from [Link]
-
Chegg. (2023). Solved Using the Grignard reaction, give the name of the missing reagent. Retrieved from [Link]
-
Butler, A. R., & Gillan, A. M. (1995). Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). Molecules, 1(1), 1-3. Available at: [Link]
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- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. One Part of Chemistry: Dehydration of An Alcohol: Cyclohexanol and Cyclohexene [1chemistry.blogspot.com]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(4-Tolyl)-1-cyclohexene by Column Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Tolyl)-1-cyclohexene using column chromatography. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common challenges encountered during this specific separation, ensuring the attainment of high-purity product.
Introduction to the Purification Challenge
1-(4-Tolyl)-1-cyclohexene is a nonpolar, aromatic hydrocarbon.[1] Its purification via column chromatography is a standard yet critical step, often following its synthesis, which may involve reactions like the dehydration of the corresponding alcohol. The primary goal is to remove unreacted starting materials, catalysts, and byproducts, which can range in polarity. Given the nonpolar nature of the target compound, careful selection of the stationary and mobile phases is paramount for successful separation.[2][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the column chromatography of 1-(4-Tolyl)-1-cyclohexene.
Question 1: My 1-(4-Tolyl)-1-cyclohexene is eluting too quickly (at the solvent front) or not sticking to the column at all. What's going wrong?
Answer: This is a classic sign that your mobile phase (eluent) is too polar for the nonpolar nature of your compound in combination with a polar stationary phase like silica gel.
-
Causality: 1-(4-Tolyl)-1-cyclohexene, being a hydrocarbon, has very weak interactions (van der Waals forces) with the polar silica gel surface.[3] If the eluent is too polar, it will have a stronger affinity for the silica gel, effectively displacing your compound and causing it to travel with the solvent front without any separation.[4]
-
Troubleshooting Steps:
-
Reduce Eluent Polarity: The most effective solution is to decrease the polarity of your mobile phase. For a very nonpolar compound like this, you should start with a highly nonpolar solvent system. Pure hexane or petroleum ether is an excellent starting point.[3][5]
-
TLC Analysis First: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[2][3][6] Your target compound should have an Rf value of approximately 0.2-0.4 for good separation on a column.[3][5] If the Rf is too high in a particular solvent system, it indicates the solvent is too polar.
-
Consider a Less Polar Stationary Phase: While silica gel is common, for extremely nonpolar compounds, you might consider using a less polar stationary phase like alumina, although you must first test for compound stability on it.[7] For some challenging separations of nonpolar compounds, reversed-phase chromatography (e.g., C18-silica) can be an option, though this requires a polar mobile phase.[2]
-
Question 2: I'm seeing poor separation between my product and a nonpolar impurity. The spots are too close on the TLC plate and co-elute from the column.
Answer: Achieving separation between compounds of similar polarity is a common challenge. This requires fine-tuning your chromatographic conditions to exploit subtle differences in their interactions with the stationary phase.
-
Causality: If an impurity is also nonpolar, it will have a similar affinity for the stationary phase and a similar solubility in the mobile phase as your target compound, leading to overlapping elution profiles.
-
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase: A single-solvent system may not provide enough resolution. Experiment with binary or even ternary solvent mixtures on TLC. For nonpolar compounds, try mixtures of hexane with small, incremental amounts of a slightly more polar solvent like diethyl ether or ethyl acetate.[8] Even a 1-2% addition can significantly alter the separation.
-
Column Dimensions: A longer, narrower column generally provides better resolution than a short, wide one for a given amount of stationary phase.[3] Increasing the length of the column increases the number of theoretical plates, allowing for more "chances" for the compounds to separate.
-
Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution can be highly effective. Start with a very nonpolar solvent (e.g., 100% hexane) to elute the least polar components, and then gradually increase the polarity of the mobile phase (e.g., by slowly adding ethyl acetate) to elute your product and then any more polar impurities.[2][9]
-
| Parameter | Recommendation for 1-(4-Tolyl)-1-cyclohexene Purification |
| Stationary Phase | Silica Gel (standard) or Alumina (for specific cases)[2] |
| Mobile Phase (Eluent) | Start with 100% Hexane or Petroleum Ether.[3] Gradually add small percentages (1-5%) of Diethyl Ether or Ethyl Acetate to increase polarity if needed.[8] |
| TLC Rf Target | 0.2 - 0.4[3][5] |
| Column Packing | Dry packing for smaller columns or slurry packing for larger columns. Ensure a homogenous, bubble-free packing.[10] |
| Sample Loading | Dissolve the crude product in a minimal amount of the initial, least polar eluent and load it carefully onto the top of the column.[11] |
Question 3: My column is running very slowly, or it has stopped completely.
Answer: A slow or stopped column is typically due to issues with the column packing or the properties of the stationary phase.
-
Causality:
-
Fine Particles: The silica gel may contain very fine particles that are clogging the frit or the bottom of the column.
-
Improper Packing: Air bubbles or channels in the column packing can disrupt the solvent flow and lead to poor separation.[3][10]
-
Swelling of Stationary Phase: Some stationary phases can swell when they come into contact with certain solvents, leading to a blockage.
-
-
Troubleshooting Steps:
-
Proper Packing Technique: Ensure you are using a consistent and appropriate packing method. For silica gel, creating a slurry with the initial eluent and pouring it into the column is a reliable method to avoid air bubbles.[10] Gently tapping the column as the silica settles can also help create a more uniform packing.
-
Add a Layer of Sand: Placing a small layer of sand at the bottom of the column before adding the silica gel and another small layer on top after packing can help prevent the stationary phase from clogging the outlet and protect the surface from being disturbed during solvent addition.[11]
-
Apply Gentle Pressure: For flash chromatography, applying gentle positive pressure with a pump or inert gas can increase the flow rate.[9] However, be cautious as excessive pressure can cause channels to form in the packing.
-
Question 4: I've collected many fractions, but I can't find my product. Where did it go?
Answer: It's a frustrating situation, but there are several logical possibilities to investigate.
-
Causality and Troubleshooting:
-
Eluted in the Solvent Front: As discussed in Question 1, if your eluent was too polar, your nonpolar product may have eluted in the very first few fractions with the solvent front.[7] Concentrate the initial fractions and re-analyze by TLC.
-
Dilute Fractions: Your compound may have eluted, but it is too dilute to be detected by your initial TLC analysis.[7][12] Try concentrating a range of fractions where you expected your product to elute and then run a TLC on the concentrated samples.
-
Decomposition on the Column: Although less common for a stable hydrocarbon, some compounds can decompose on acidic silica gel.[7] You can test for this by spotting your starting material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, you can consider deactivating the silica gel or using a different stationary phase like alumina.[7]
-
Incorrect Solvent System: Double-check that you prepared the eluent correctly and didn't accidentally use a much more polar solvent than intended.[7]
-
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for the purification and troubleshooting process.
Caption: Troubleshooting workflow for 1-(4-Tolyl)-1-cyclohexene purification.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Tolyl)-1-cyclohexene. PubChem Compound Database. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Save My Exams. (2025, June 25). Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Reddit. (2019, May 8). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. cyclohexene. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Modesta, J. A. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Chromatography Today. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Quora. (2017, February 2). What is the function of eluent in chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. Retrieved from [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Diduco. Topic: carbonate eluent. Retrieved from [Link]
-
MACHEREY-NAGEL. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link] एक्सपेरिमेंट्स/02-Ferrocene/02-Background.pdf
-
University of California, Irvine, Department of Chemistry. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
ResearchGate. 8. Column Chromatography. Retrieved from [Link]
-
MDPI. (2025, November 13). Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine). Retrieved from [Link]
-
The Good Scents Company. 1,4-cyclohexadiene cyclohexa-1,4-diene. Retrieved from [Link]
-
The Royal Society of Chemistry. Preparation of cyclohexene. Retrieved from [Link]
-
California State University, Los Angeles, Department of Chemistry and Biochemistry. Experiment 8: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]
Sources
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Solvent Conditions for 1-(4-Tolyl)-1-cyclohexene Reactions
Welcome to the technical support resource for optimizing reactions involving 1-(4-Tolyl)-1-cyclohexene and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction outcomes.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for creating complex molecules. However, their success is profoundly influenced by the reaction environment. The solvent does more than just dissolve reactants; it influences catalyst activity, stability, and selectivity.[1] Here, we address common issues encountered when using 1-(4-Tolyl)-1-cyclohexene derivatives (e.g., the corresponding vinyl triflate or halide) in these transformations.
Q1: My Suzuki-Miyaura coupling reaction is showing low yield or failing completely. How do I troubleshoot the solvent system?
A: This is a frequent challenge, often rooted in suboptimal solvent choice that affects catalyst activity or reactant solubility. Aryl/vinyl chlorides and triflates, common derivatives for these couplings, have different activation requirements.[2]
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves intermediates with varying polarities. The solvent must effectively solvate the base, the organoboron reagent, and the palladium complexes throughout the cycle.[3] A mismatch can stall the reaction. Furthermore, the polarity of the solvent can dictate the nature of the active catalytic species.[4]
Troubleshooting Steps & Rationale:
-
Assess Reactant Solubility: Before troubleshooting kinetics, ensure all components (especially the base, e.g., K₃PO₄ or Cs₂CO₃) are at least partially soluble. If the base is insoluble, the reaction may not initiate.
-
Solvent Polarity Screening: The choice between polar and non-polar solvents can be critical and sometimes non-intuitive.
-
Non-polar Aprotic Solvents (Toluene, Dioxane, THF): These are excellent starting points. They tend to favor the neutral, monophosphine palladium species ([Pd(PtBu₃)]) which is often highly active.[4] Toluene and dioxane are preferred for higher-temperature reactions required for less reactive substrates like chlorides.[2]
-
Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These solvents can sometimes switch the selectivity of a reaction, especially with substrates bearing multiple leaving groups (e.g., a chloroaryl triflate).[4][7] While they can increase the rate of some reactions, they can also promote undesired side reactions or catalyst decomposition. Use them judiciously when non-polar options fail.
-
-
Consider a Systematic Screen: If a simple solvent switch doesn't work, a parallel screen is the most efficient approach.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", margin=0.2]; edge [fontname="Arial"];
}
Caption: Troubleshooting workflow for Suzuki coupling solvent selection.
Q2: I'm struggling with a Buchwald-Hartwig amination involving a hindered amine or an unreactive aryl halide derivative. What are the best practices for solvent selection?
A: The Buchwald-Hartwig amination is highly sensitive to the solvent's ability to support the formation of the active catalyst and to solvate the strong bases typically used (e.g., NaOtBu, LHMDS).[2][8]
Causality: The key steps, oxidative addition and reductive elimination, are influenced by the solvent's polarity and coordinating ability. Aprotic solvents are mandatory as protic solvents (like alcohols) will quench the strong bases and interfere with the catalyst.[9]
Recommended Solvents:
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale | Common Issues |
| Toluene | 111 | Excellent general-purpose solvent. Good for a wide range of temperatures and dissolves most organic substrates well. Relatively non-polar. | May not be sufficient for highly polar substrates or very challenging couplings. |
| 1,4-Dioxane | 101 | A polar ethereal solvent, often provides higher yields than toluene for difficult substrates. Can coordinate to the metal center.[1] | Peroxide formation risk; requires purification and careful handling. |
| Tetrahydrofuran (THF) | 66 | Useful for reactions at lower temperatures. Its lower boiling point can be a limitation for unreactive aryl chlorides.[9] | Not suitable for high-temperature reactions needed for C-Cl activation. |
| tert-Butanol | 82 | Can act as a solvent or co-solvent. The t-butoxide base is often generated in situ or used directly. | Can participate in side reactions. Not a first-choice inert solvent.[9] |
Expert Insight: For challenging aminations, a switch from toluene to 1,4-dioxane is a common and effective optimization step. The slightly higher polarity and coordinating ability of dioxane can accelerate the rate-limiting oxidative addition step.[10] Always ensure the solvent is anhydrous and degassed, as both water and oxygen can deactivate the palladium catalyst.[9]
Section 2: Troubleshooting Electrophilic Addition Reactions
The electron-rich double bond of 1-(4-Tolyl)-1-cyclohexene is susceptible to attack by electrophiles.[11] In these reactions, the solvent can act as a simple medium, a stabilizing force for ionic intermediates, or even as a competing nucleophile.[12][13]
Q1: During the hydrohalogenation (H-X addition) of 1-(4-Tolyl)-1-cyclohexene, I'm observing solvent-incorporated byproducts (e.g., an ether or alcohol). How do I prevent this?
A: This is a classic case of the solvent acting as a competing nucleophile. The reaction proceeds through a carbocation intermediate. If the solvent is nucleophilic (like water or an alcohol), it can attack this intermediate faster than the halide ion, leading to undesired products.[14][15]
Causality & Solution:
-
Mechanism: The alkene's π-bond attacks the electrophile (H⁺), forming the most stable carbocation. In a nucleophilic solvent (e.g., methanol), the solvent molecules are in vast excess and can trap the carbocation.
-
The Fix: Switch to an inert, non-nucleophilic solvent .
-
Recommended: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Hexane, or Carbon Tetrachloride (CCl₄). These solvents are polar enough to support the ionic intermediates but are not nucleophilic, ensuring that the halide ion is the only species to attack the carbocation.[13]
-
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Solvent choice dictates the fate of the carbocation intermediate.
Q2: My acid-catalyzed hydration is resulting in significant polymerization. How can solvent conditions help?
A: Polymerization occurs when another alkene molecule, acting as a nucleophile, attacks the carbocation intermediate instead of water.[15] This is especially problematic in high concentrations of the alkene or in neat (solvent-free) conditions.
Causality & Solution:
-
Mechanism: The carbocation formed after protonation can be attacked by the π-bond of another alkene molecule, initiating a chain reaction.
-
The Fix: The key is to ensure that the nucleophile (water) is present in a high enough concentration to outcompete the alkene.
-
Dilution: Running the reaction in a large excess of a water-miscible co-solvent can help. A mixture of THF/Water or Acetone/Water ensures the alkene concentration is low at any given time, minimizing the chance of polymerization.
-
Controlled Addition: Slowly adding the alkene to a solution of aqueous acid and the co-solvent can also keep the instantaneous concentration of the alkene low, favoring hydration over polymerization.
-
Section 3: FAQs on General Solvent Optimization
Q1: What is the practical difference between polar protic, polar aprotic, and non-polar solvents?
A: These classifications are critical for predicting solvent behavior.[16]
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). They have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. They are generally avoided in reactions with strong, non-nucleophilic bases or organometallics but are sometimes used intentionally as a reactant or co-solvent.[17]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, Acetone). They have large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors. They excel at dissolving polar organic molecules and salts. Their inability to hydrogen-bond with nucleophiles makes the nucleophiles more reactive, which is highly beneficial for Sₙ2 reactions.[16][17][18]
-
Non-Polar Solvents: (e.g., Toluene, Hexane, Benzene, Dioxane). They have small dipole moments and low dielectric constants. They are best for dissolving non-polar organic compounds and do not significantly solvate charged species. They are often the preferred choice for palladium-catalyzed reactions where charged intermediates are not long-lived.[16]
Q2: How important are solvent purity and degassing for my reactions?
A: Critically important, especially for palladium-catalyzed cross-coupling reactions.
-
Purity (Anhydrous Conditions): Water can hydrolyze starting materials (like triflates), react with strong bases, and participate in ligand exchange at the metal center, leading to catalyst deactivation. Using anhydrous solvents from a purification system (still) or a sealed commercial bottle is essential.
-
Degassing: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands.[5] Degassing the solvent immediately before use is mandatory for achieving consistent and high yields in most cross-coupling protocols.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Degassing Solvents
This protocol is essential for any oxygen-sensitive reaction, such as Suzuki, Heck, or Buchwald-Hartwig couplings.
Method: Sparge with Inert Gas
-
Setup: Obtain a clean, dry reaction flask or solvent bottle equipped with a septum-sealed cap. Insert a long needle or cannula connected to a source of inert gas (Argon or Nitrogen) so that it reaches below the solvent surface. Insert a second, shorter needle to act as a vent.
-
Sparge: Bubble the inert gas through the solvent for a minimum of 30 minutes. The vigorous bubbling helps to displace dissolved oxygen.
-
Storage: Once complete, remove the vent and sparging needles and store the solvent under a positive pressure of the inert gas. Use a syringe to withdraw the solvent for your reaction, ensuring an inert atmosphere is maintained in the vessel.
Protocol 2: Small-Scale Parallel Solvent Screen for a Suzuki-Miyaura Coupling
This protocol allows for the efficient identification of an optimal solvent.
Materials:
-
1-(4-Tolyl)-1-cyclohexenyl triflate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvents to be tested (e.g., Toluene, Dioxane, 2-MeTHF, DMF)
-
Array of reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the 1-(4-Tolyl)-1-cyclohexenyl triflate, arylboronic acid, palladium precatalyst, and base to each reaction vial.
-
Solvent Addition: Add the same volume of each respective degassed solvent to the corresponding vial to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction: Seal all vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the conversion to product.
-
Analysis: Compare the conversion rates across the different solvents to identify the most effective one for your specific substrate combination.[19]
References
-
Chemistry LibreTexts. (2023). Solvent Effects in Electrophilic Addition. [Link][14][15]
-
St. John-Campbell, S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link][4][7]
-
Chemistry LibreTexts. (2021). 6.3: Solvent Effects in Electrophilic Addition. [Link][14][15]
-
Kadam, B. D., et al. (2022). Effect of solvent on selective oxidation of cyclohexene over CeO2–Sm2O3/SiO2 catalyst. Scientific Reports. [Link][20]
-
Michigan State University Department of Chemistry. Addition Reactions of Alkenes. [Link][12]
-
Michigan State University Department of Chemistry. Alkene Reactivity. [Link][13]
-
Young, A. J., & White, M. C. (2015). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Angewandte Chemie. [Link][21]
-
Sherwood, J. (2013). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link][1]
-
Miura, T., et al. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews. [Link][22]
-
ResearchGate. (2017). Effect of solvents on the oxidation of cyclohexene. [Link][23]
-
ChemRxiv. (2023). Ensemble Effects of Explicit Solvation on Allylic Oxidation. [Link][24]
-
Chemistry Stack Exchange. (2017). What difference does a polar protic solvent make in the addition of X2 to alkenes?[Link][25]
-
Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link][18]
-
ResearchGate. (2015). Effect of solvent on cyclohexane oxidation. [Link][26]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link][17]
-
ResearchGate. (2017). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link][27]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link][10]
-
ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link][7]
-
Zou, Y. (2013). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Nanyang Technological University. [Link][28]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. [Link][29]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link][16]
-
ResearchGate. (2020). Study on the regioselectivity of the alkene insertion step. [Link][30]
-
Journal of the American Chemical Society. (1954). Solvent Effects in Addition Reactions. I. Addition of Hydrogen Bromide and Chloride to Cyclohexene and 3-Hexene. [Link][31]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link][6]
-
Arkivoc. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link][32]
-
Organic Letters. (2012). Triflate-Selective Suzuki Cross-Coupling of Chloro(trifloyl)arenes. [Link][33]
-
ChemRxiv. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. [Link][34]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link][35]
-
Beilstein Journal of Organic Chemistry. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link][3]
-
Nature. (2024). Stereodivergent 1,3-difunctionalization of alkenes by charge relocation. [Link][36]
-
Save My Exams. (2025). Electrophilic Addition of Alkenes. [Link][11]
-
Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link][38]
-
ACS Publications. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [Link][40]
-
ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. [Link][42]
-
ScienceDirect. (2006). Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation on Pt/SiO2. [Link][43]
-
TU Delft Research Portal. (2023). The quest for a better solvent for the direct hydration of cyclohexene. [Link][44]
-
ResearchGate. (2018). The reaction of cyclohexene (1), and co-reaction of cyclohexene and guaiacol (2). [Link][45]
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Technical Support Center: Overcoming Steric Hindrance in 1-(4-Tolyl)-1-cyclohexene Substitution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges associated with the chemical functionalization of 1-(4-Tolyl)-1-cyclohexene. This molecule's tetrasubstituted double bond presents significant steric challenges that can impede standard substitution and addition reactions. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the issues you may encounter in the lab.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Yield in Direct Nucleophilic Substitution at the Allylic Position
Question: I am attempting to introduce a nucleophile at the C3 or C6 allylic positions of 1-(4-Tolyl)-1-cyclohexene using standard S\N2 conditions (e.g., NaH and an alkyl halide, or a strong nucleophile like an alkoxide), but I am only recovering my starting material or observing complex side products. What is going wrong?
Answer: This is a common and expected outcome. The direct S\N2 reaction at the allylic positions of this substrate is exceptionally difficult due to severe steric hindrance.
-
Mechanistic Explanation: The S\N2 reaction requires a specific geometry where the nucleophile performs a "backside attack" on the carbon atom bearing the leaving group, 180° opposite to the carbon-leaving group bond.[1][2] In 1-(4-Tolyl)-1-cyclohexene, even with a leaving group at an allylic position, the bulky tolyl group and the rigid cyclohexene ring structure effectively shield this backside trajectory. Any attempt to force the reaction with high temperatures or highly reactive, basic nucleophiles is more likely to result in elimination (E2) pathways.[3]
-
Troubleshooting Flowchart:
-
Recommended Solutions:
-
Promote an S\N2' (Allylic Rearrangement) Pathway: Instead of direct substitution, a conjugate substitution may be possible. This pathway involves the nucleophile attacking the distal end of the double bond (the tolyl-substituted carbon), causing the double bond to migrate and the leaving group to be expelled from the allylic position. [4][5]This can sometimes be favored when the direct S\N2 pathway is sterically blocked. [4][5] 2. Utilize Transition-Metal Catalysis: Palladium-catalyzed allylic substitution (e.g., Tsuji-Trost reaction) is a powerful method. This approach involves the in situ formation of a π-allyl palladium complex, which can then be attacked by a nucleophile. [6][7]This strategy often provides excellent regioselectivity and tolerates a wide range of nucleophiles.
-
Radical-Mediated Allylic Functionalization: Reactions involving radical intermediates, such as allylic bromination with N-bromosuccinimide (NBS), can be effective. The radical mechanism is less sensitive to steric bulk around the reaction center compared to ionic pathways. The resulting allylic bromide is a versatile intermediate for subsequent substitutions.
-
Issue 2: Electrophilic Addition to the Alkene Fails or is Extremely Sluggish
Question: I am trying to perform an epoxidation or hydrogenation on the double bond of 1-(4-Tolyl)-1-cyclohexene, but the reaction is either incomplete or does not proceed at all under standard conditions. How can I drive this reaction to completion?
Answer: The tetrasubstituted nature of the double bond in 1-(4-Tolyl)-1-cyclohexene makes it electron-rich, but it is sterically shielded, which significantly reduces its reactivity towards many electrophiles.
-
Mechanistic Explanation:
-
Epoxidation: The concerted mechanism of epoxidation with peroxy acids requires the reagent to approach the π-system of the double bond. [8]The tolyl group and adjacent methylene groups on the cyclohexene ring create a crowded environment that hinders this approach.
-
Hydrogenation: Heterogeneous catalytic hydrogenation (e.g., with Pd/C) requires the alkene to adsorb onto the catalyst surface. Steric bulk around the double bond can prevent effective adsorption, leading to very slow or no reaction. [9]
-
-
Recommended Solutions & Protocols:
A. For Epoxidation: Use a more reactive epoxidizing agent and optimized conditions. While m-CPBA is common, other reagents may offer better performance. Catalytic systems can also be highly effective.
| Reagent/Catalyst System | Typical Conditions | Advantages/Considerations | Reference |
| m-CPBA | CH2Cl2, 0 °C to rt | Standard, but may be slow for this substrate. | [8] |
| Methyltrioxorhenium (MTO) | H2O2, Pyridine, CH2Cl2 | Highly efficient catalytic system for hindered alkenes. | [10] |
| Manganese-based Catalysts | H2O2, Bicarbonate Buffer | Effective and uses inexpensive, environmentally benign oxidants. | [10] |
| Catalyst Type | Example | Typical Conditions | Advantages/Considerations | Reference | | :--- | :--- | :--- | :--- | | Iridium-based (Crabtree's type) | [Ir(cod)py(PCy3)]PF6 | H2 (1-60 atm), CH2Cl2 | Highly active for hindered alkenes. | [11]| | Rhodium-based | Wilkinson's Catalyst | H2 (1-5 atm), Toluene/Benzene | Less effective than Iridium for tetrasubstituted alkenes. | [9]| | Iron-Pincer Complexes | CNC-pincer Fe complexes | H2 (4 atm), rt | Emerging non-precious metal catalysts. | [12]|
-
Detailed Protocol: Catalytic Hydrogenation using an Iridium-based System
-
Preparation: In a glovebox, charge a high-pressure reactor vessel with 1-(4-Tolyl)-1-cyclohexene (1.0 eq) and a suitable Iridium catalyst (e.g., a chiral spiro iridium complex, 1-2 mol%). [11] 2. Solvent Addition: Add a degassed solvent such as methanol (MeOH).
-
Additive: Add triethylamine (Et3N, 1.0 eq) if an acidic byproduct is possible or if specified by the catalyst protocol. [11] 4. Reaction: Seal the reactor. Purge with H2 gas three times before pressurizing to the desired pressure (e.g., 6 atm). [11] 5. Heating & Stirring: Heat the reaction to the specified temperature (e.g., 60 °C) and stir vigorously for the required time (e.g., 20 h). [11] 6. Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. Purify the product by column chromatography on silica gel to obtain the substituted cyclohexane.
-
Issue 3: Grignard or Organolithium Reagents Are Ineffective for Addition
Question: I am attempting to use a Grignard reagent (RMgX) or an organolithium (RLi) to add an R-group to the double bond, but I am observing either no reaction or the formation of byproducts from the reagent acting as a base. Why is this happening?
Answer: Grignard and organolithium reagents are "hard" nucleophiles and strong bases. [13][14]They typically do not perform conjugate addition to unactivated alkenes. If your substrate were an α,β-unsaturated ketone, they would preferentially attack the carbonyl carbon (1,2-addition). [14]With sterically hindered substrates, they are more likely to act as a base if an abstractable proton is available. [13][15]
-
Mechanistic Explanation: For addition to an alkene to occur, the system usually needs to be an α,β-unsaturated carbonyl (a Michael acceptor). Even then, hard nucleophiles like Grignards favor 1,2-addition to the carbonyl. [16]For a simple alkene like 1-(4-Tolyl)-1-cyclohexene, there is no electrophilic site suitable for attack by a Grignard reagent.
-
Recommended Solution: The Organocuprate (Gilman) Reagent
If your goal is to add a carbon nucleophile, you must first transform the substrate into a Michael acceptor (e.g., a cyclohexenone derivative). Once you have the α,β-unsaturated ketone, a lithium dialkylcuprate (R2CuLi), also known as a Gilman reagent, is the reagent of choice.
-
Why it Works: Organocuprates are "soft" nucleophiles and are well-known for their ability to perform 1,4-conjugate addition to α,β-unsaturated carbonyls, even at sterically hindered positions. [17][18][19]Their lower basicity compared to Grignards also minimizes side reactions. [17]
Caption: Decision workflow for carbon-carbon bond formation.
-
Frequently Asked Questions (FAQs)
Q1: What structural features make 1-(4-Tolyl)-1-cyclohexene so sterically hindered?
The steric hindrance arises primarily from the fact that the double bond is tetrasubstituted . This means that each of the two sp2-hybridized carbon atoms of the alkene is bonded to two other non-hydrogen atoms. Specifically:
-
C1 of the cyclohexene ring is bonded to the tolyl group and to C2 and C6 of the cyclohexene ring.
-
The adjacent carbon in the double bond is bonded to C1 and another carbon of the ring. This creates a highly congested environment above and below the plane of the double bond, severely restricting access for incoming reagents.
Q2: Can electrophilic aromatic substitution be performed on the tolyl ring without affecting the cyclohexene double bond?
Yes, this is a viable strategy. The tolyl group is an activated aromatic ring (due to the electron-donating methyl group) and will direct incoming electrophiles to the ortho and para positions. [20]Since the para position is already substituted by the cyclohexene ring, substitution will occur ortho to the methyl group. The double bond of the cyclohexene is relatively unreactive to many electrophilic aromatic substitution reagents under controlled conditions, especially when compared to the activated aromatic ring. However, care must be taken to choose conditions that do not promote addition to the alkene (e.g., avoiding strong Brønsted or Lewis acids that could protonate the alkene).
Q3: Are there any other positions on the molecule that are more accessible for functionalization?
Besides the strategies mentioned (targeting the double bond, allylic positions, or the aromatic ring), the benzylic position (the methyl group on the tolyl ring) can be functionalized. Standard radical bromination (using NBS and a radical initiator) can selectively introduce a bromine atom, creating a benzylic bromide that is a versatile handle for subsequent nucleophilic substitutions.
References
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Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
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Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. ACS Publications. Available at: [Link]
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Catalytic hydrogenation of tri and tetra substituted alkenes CNC (carbene) iron(0) dinitrogen complexes. ResearchGate. Available at: [Link]
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Organocuprates | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
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Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. ACS Publications. Available at: [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]
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Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization. Royal Society of Chemistry. Available at: [Link]
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Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]
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R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: [Link]
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Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Royal Society of Chemistry. Available at: [Link]
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Epoxidation of Alkenes. YouTube. Available at: [Link]
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Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? Quora. Available at: [Link]
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Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]
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Organic chemistry - Sn2 vs Sn1: How much steric hindrance is too much? YouTube. Available at: [Link]
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Effect of sterics on Sn2 reactions. Chemistry LibreTexts. Available at: [Link]
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. Available at: [Link]
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Allylic rearrangement. Wikipedia. Available at: [Link]
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Substitution Reaction Help (Sn2 and the Tertiary Carbon). Reddit. Available at: [Link]
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The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. Available at: [Link]
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Electrophilic Aromatic Substitution Insights. Scribd. Available at: [Link]
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Synthesis of cyclohexenes. Organic Chemistry Portal. Available at: [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Institutes of Health. Available at: [Link]
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Allylic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
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Allylic rearrangement. L.S.College, Muzaffarpur. Available at: [Link]
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Substituted arene synthesis by allylic substitution or allylation. Organic Chemistry Portal. Available at: [Link]
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Validation & Comparative
A Senior Scientist's Guide to the GC-MS Fragmentation Analysis of 1-(4-Tolyl)-1-cyclohexene
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 1-(4-Tolyl)-1-cyclohexene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to explain the causal chemistry behind the data. We will explore the characteristic fragmentation pathways, compare its mass spectrum to relevant alternatives, and provide the experimental framework necessary for robust, reproducible analysis.
Introduction: The Analytical Challenge
1-(4-Tolyl)-1-cyclohexene (C₁₃H₁₆, M.W. 172.27 g/mol ) is an aromatic alkene whose structural elucidation serves as an excellent model for understanding complex fragmentation mechanisms in mass spectrometry.[1] Its structure, featuring a tolyl group attached to a cyclohexene ring, presents multiple potential cleavage sites, including allylic and benzylic positions, as well as a cyclohexene moiety susceptible to retro-Diels-Alder (rDA) reactions. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for its analysis, providing both chromatographic separation and detailed structural information through mass fragmentation patterns. This guide will dissect these patterns to provide a clear fingerprint for the identification of this molecule.
Part 1: A Validated GC-MS Protocol for Aromatic Hydrocarbon Analysis
The following protocol is a robust method for the analysis of semi-volatile aromatic compounds like 1-(4-Tolyl)-1-cyclohexene. The choices within this protocol are grounded in the chemical properties of the analyte to ensure high-resolution separation and unambiguous spectral data.
Experimental Workflow: GC-MS
Caption: Key fragmentation pathways of 1-(4-Tolyl)-1-cyclohexene.
Part 3: Comparative Analysis - The Importance of Isomeric Structure
The fragmentation pattern is highly dependent on the molecule's structure. Comparing the spectrum of 1-(4-Tolyl)-1-cyclohexene with related compounds underscores the diagnostic power of GC-MS.
Comparison with Unsubstituted Cyclohexene
The mass spectrum of cyclohexene is dominated by fragments resulting from allylic cleavage and the rDA reaction. [2][3]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) | Dominant Mechanism |
|---|---|---|---|---|
| Cyclohexene | 82 | 67 | 54, 41, 39 | Allylic Cleavage & rDA |
| 1-(4-Tolyl)-1-cyclohexene | 172 | 157 | 129, 115, 91 | Benzylic/Allylic Cleavage |
The presence of the tolyl group fundamentally alters the fragmentation. The highly stable cation at m/z 157, formed via benzylic cleavage, becomes the most abundant ion (base peak). This effectively suppresses the simple rDA and allylic cleavage patterns that characterize unsubstituted cyclohexene. The fragment at m/z 67, which is the base peak for cyclohexene, is of very low intensity or absent in the substituted compound's spectrum.
Comparison with Isomeric Structures: The Case of 1-(2-Tolyl)-1-cyclohexene
While experimental data for 1-(2-Tolyl)-1-cyclohexene (the ortho isomer) is not readily available in public databases, we can predict key differences in its fragmentation based on established principles. [4]The proximity of the ortho-methyl group to the cyclohexene ring would introduce steric hindrance. This could lead to an "ortho effect," potentially favoring different rearrangement pathways or altering the relative intensities of shared fragments compared to the para isomer. For example, interactions between the methyl group and the cyclohexene ring during fragmentation could open up unique rearrangement pathways not seen in the para isomer, leading to different fragment ions or intensity ratios, which can be crucial for distinguishing between positional isomers. [5]
Conclusion
The GC-MS analysis of 1-(4-Tolyl)-1-cyclohexene provides a clear and reproducible fragmentation pattern that serves as a reliable identifier. The spectrum is defined by a strong molecular ion peak at m/z 172 and a base peak at m/z 157 , corresponding to the loss of a methyl radical via benzylic cleavage. A secondary major fragment at m/z 129 arises from the cleavage of the cyclohexene ring. These key fragments, when analyzed in the context of a robust chromatographic method, allow for the unambiguous identification of 1-(4-Tolyl)-1-cyclohexene and its differentiation from structural isomers and related compounds. This guide provides the foundational knowledge for researchers to confidently interpret such data and apply these principles to other complex molecules.
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PubChem. 1-(4-Tolyl)-1-cyclohexene. National Center for Biotechnology Information. [Link]
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Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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-
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-
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-
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A Comparative Analysis of the Electrophilic Reactivity of 1-(4-Tolyl)-1-cyclohexene and 1-Phenylcyclohexene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of organic synthesis, the reactivity of carbon-carbon double bonds is a cornerstone of molecular construction. The ability to predictably functionalize alkenes via electrophilic additions is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals and materials. This guide provides an in-depth comparison of the electrophilic reactivity of two structurally similar yet electronically distinct alkenes: 1-(4-Tolyl)-1-cyclohexene and 1-phenylcyclohexene. By understanding the subtle interplay of substituent effects, researchers can make more informed decisions in the design and execution of synthetic strategies.
This analysis will delve into the theoretical underpinnings of their reactivity differences, supported by mechanistic insights and detailed experimental protocols for their synthesis and comparative kinetic analysis.
Theoretical Framework: The Decisive Role of Electronic Effects
The rate of electrophilic addition to an alkene is primarily governed by the stability of the carbocation intermediate formed during the reaction.[1] The reaction proceeds via a two-step mechanism, initiated by the attack of the electron-rich π-bond of the alkene on an electrophile (E+), forming a carbocation. This is the rate-determining step. The subsequent rapid attack of a nucleophile (Nu-) on the carbocation yields the final addition product.
The stability of the carbocation intermediate is paramount; a more stable carbocation leads to a lower activation energy for the rate-determining step and thus a faster reaction rate.[2] Alkyl groups and other electron-donating groups (EDGs) stabilize carbocations through inductive effects and hyperconjugation.[1]
In the case of 1-phenylcyclohexene and 1-(4-tolyl)-1-cyclohexene, the aryl substituent plays a crucial role in stabilizing the positive charge on the adjacent carbon of the cyclohexene ring through resonance. The key difference between the two molecules lies in the electronic nature of the substituent on the phenyl ring. The tolyl group in 1-(4-tolyl)-1-cyclohexene possesses a methyl group at the para position. The methyl group is a well-established electron-donating group, which enriches the electron density of the aromatic ring through an inductive effect and hyperconjugation. This increased electron density is then relayed to the double bond, making it more nucleophilic and better able to stabilize the positive charge of the carbocation intermediate through resonance.
Conversely, the unsubstituted phenyl group in 1-phenylcyclohexene serves as a baseline for electronic effects. While it stabilizes the carbocation through resonance, it lacks the additional electron-donating push of the methyl group. Consequently, the carbocation intermediate formed from 1-(4-tolyl)-1-cyclohexene is expected to be more stable than that formed from 1-phenylcyclohexene.
This difference in carbocation stability directly translates to a difference in reactivity. 1-(4-Tolyl)-1-cyclohexene is predicted to be more reactive towards electrophiles than 1-phenylcyclohexene.
This prediction is supported by studies on the bromination of substituted styrenes, which show a strong correlation between the electronic nature of the substituent and the reaction rate. Hammett plots for these reactions exhibit a large negative ρ value for electron-donating groups, indicating a high sensitivity to their stabilizing effect on the developing positive charge in the transition state.
Experimental Verification: A Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a competitive bromination experiment can be performed. By reacting an equimolar mixture of 1-(4-tolyl)-1-cyclohexene and 1-phenylcyclohexene with a limited amount of bromine, the relative rates of reaction can be determined by analyzing the product ratio.
Synthesis of Starting Materials
Detailed protocols for the synthesis of both alkenes are provided below.
Protocol 1: Synthesis of 1-Phenylcyclohexene
This procedure involves the Grignard reaction of phenylmagnesium bromide with cyclohexanone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[3]
-
Step 1: Formation of Phenylmagnesium Bromide. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (1.0 equiv) in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Reflux the mixture for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.
-
Step 2: Reaction with Cyclohexanone. Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equiv) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir for an additional hour.
-
Step 3: Work-up and Dehydration. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclohexanol.
-
Step 4: Dehydration. Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Step 5: Purification. Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 1-phenylcyclohexene by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(4-Tolyl)-1-cyclohexene
This synthesis follows a similar pathway, starting from 4-bromotoluene to generate the corresponding Grignard reagent.
-
Step 1: Formation of p-Tolylmagnesium Bromide. Following the procedure for phenylmagnesium bromide, react 4-bromotoluene (1.0 equiv) with magnesium turnings (1.2 equiv) in anhydrous diethyl ether.
-
Step 2: Reaction with Cyclohexanone. React the p-tolylmagnesium bromide solution with cyclohexanone (1.0 equiv) as described above.
-
Step 3: Work-up and Dehydration. Perform the work-up and acid-catalyzed dehydration of the resulting 1-(p-tolyl)cyclohexanol as described for the phenyl analog.
-
Step 4: Purification. Purify the crude 1-(4-tolyl)-1-cyclohexene by vacuum distillation or column chromatography.
Protocol 3: Competitive Bromination and Analysis by ¹H NMR
This protocol allows for the direct comparison of the reactivity of the two alkenes.
-
Materials:
-
1-(4-Tolyl)-1-cyclohexene
-
1-Phenylcyclohexene
-
Bromine solution in a non-polar, aprotic solvent (e.g., dichloromethane or carbon tetrachloride), standardized concentration.
-
Dichloromethane (anhydrous)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
-
Procedure:
-
In a clean, dry vial, prepare an equimolar solution of 1-(4-tolyl)-1-cyclohexene and 1-phenylcyclohexene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a substoichiometric amount of the bromine solution (e.g., 0.5 equivalents relative to the total moles of alkenes) dropwise with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction to stir for a few minutes at 0 °C.
-
Quench the reaction by adding a small amount of a saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure without excessive heating.
-
Dissolve the resulting mixture of unreacted alkenes and dibrominated products in CDCl₃.
-
Acquire a ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify the characteristic signals for the vinylic protons of both 1-(4-tolyl)-1-cyclohexene and 1-phenylcyclohexene in the starting material mixture.
-
In the spectrum of the reaction mixture, integrate the signals corresponding to the remaining vinylic protons of both alkenes.
-
The relative reactivity can be determined by comparing the extent of consumption of each alkene. The alkene with the smaller integral for its vinylic proton in the final mixture is the more reactive one.
-
The ratio of the rate constants (k_tolyl / k_phenyl) can be calculated from the initial and final concentrations of the two alkenes.
-
Data Presentation and Interpretation
The results of the competitive bromination experiment can be summarized in the following table:
| Alkene | Initial Molar Ratio | Final Molar Ratio (from ¹H NMR integration) | % Consumption |
| 1-Phenylcyclohexene | 1 | ||
| 1-(4-Tolyl)-1-cyclohexene | 1 |
Expected Outcome: Based on the electronic effects discussed, it is anticipated that 1-(4-Tolyl)-1-cyclohexene will be consumed at a significantly faster rate than 1-phenylcyclohexene. This will be reflected in a lower final molar ratio and a higher percentage consumption for the tolyl-substituted alkene.
Mechanistic Visualization
The electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. The electron-donating tolyl group enhances the stability of the transition state leading to the bromonium ion, thus accelerating the reaction.
Caption: Comparative reaction pathways for the bromination of 1-(4-Tolyl)-1-cyclohexene and 1-Phenylcyclohexene.
Broader Implications and Alternative Reactions
The principles outlined here for bromination are applicable to a wide range of other electrophilic addition reactions, including:
-
Hydrohalogenation (e.g., with HBr, HCl): The reaction will proceed via a carbocation intermediate, and the tolyl-substituted alkene will react faster.
-
Acid-Catalyzed Hydration: Similar to hydrohalogenation, the more stable carbocation formed from the tolyl derivative will lead to a faster rate of hydration.
-
Epoxidation (e.g., with m-CPBA): While the mechanism is concerted, the transition state has significant electrophilic character. Therefore, the more electron-rich double bond of 1-(4-tolyl)-1-cyclohexene will react more rapidly with the peroxy acid.[4]
The predictable nature of these electronic effects allows for the selective functionalization of molecules containing multiple alkene moieties with differing electronic properties.
Conclusion
This guide has provided a comprehensive comparison of the electrophilic reactivity of 1-(4-tolyl)-1-cyclohexene and 1-phenylcyclohexene. The presence of the electron-donating methyl group in the para position of the tolyl substituent significantly enhances the nucleophilicity of the double bond and stabilizes the carbocation intermediate, leading to a demonstrably higher reaction rate in electrophilic additions compared to the unsubstituted phenyl analog. The provided experimental protocols offer a practical framework for researchers to synthesize these compounds and quantitatively assess their relative reactivities. A thorough understanding of these fundamental principles of physical organic chemistry is indispensable for the rational design of efficient and selective synthetic routes in academic and industrial research.
References
-
Organic Chemistry Student. (n.d.). Alkenes - Electrophilic Addition Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 7.2: Carbocation Structure and Stability. Retrieved from [Link]
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Clark, J. (2023, November 2). Electrophilic Addition - Symmetrical Alkenes and Bromine. Chemguide. Retrieved from [Link]
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Master Organic Chemistry. (2023, November 15). Bromination of Alkenes. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-Phenylcyclohexene. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]
-
Vaia. (n.d.). Outline a synthesis of 1-phenylcyclohexene from benzene and cyclohexene. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I calculate the degree of bromination or degree of functionnalization from integral ratios in 1H NMR spectroscopy? Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 13.7: 13C NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 13.9: Interpreting Proton NMR Spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]
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Master Organic Chemistry. (2023, November 15). Epoxidation of Alkenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
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LibreTexts Chemistry. (2023, October 30). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
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LibreTexts Chemistry. (2023, October 30). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 7.2: Carbocation Structure and Stability. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 7.3: Electrophilic Addition of Hydrogen Halides to Alkenes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing 1-(4-Tolyl)-1-cyclohexene from its Isomeric Impurities
Executive Summary
In the synthesis of specialty chemicals and active pharmaceutical ingredients, the structural integrity of a molecule is paramount. 1-(4-Tolyl)-1-cyclohexene is a valuable synthetic intermediate, but its preparation is often accompanied by the formation of closely related isomeric impurities. These isomers, which differ only in the position of the double bond or the methyl group on the aromatic ring, can have drastically different chemical and physiological properties, making their detection and differentiation a critical quality control challenge. This guide provides an in-depth, multi-technique analytical strategy for the unambiguous identification and separation of 1-(4-Tolyl)-1-cyclohexene from its key isomers, ensuring the purity and reliability of research and development outcomes.
The Challenge: Subtle Differences, Significant Consequences
The synthesis of 1-(4-Tolyl)-1-cyclohexene, often via reactions like the dehydration of a corresponding alcohol or a Suzuki coupling, can lead to several isomeric byproducts.[1] These impurities arise from competing reaction pathways and rearrangements. Due to their similar molecular weights and polarities, they are often difficult to separate using basic purification techniques.
The most common and challenging impurities to distinguish are:
-
Double Bond Positional Isomers: These isomers differ in the location of the C=C double bond within the cyclohexene ring. An acid-catalyzed dehydration, for example, could easily lead to a mixture.
-
Target Compound: 1-(4-Tolyl)-1-cyclohexene
-
Impurity: 1-(4-Tolyl)-2-cyclohexene (and other positions)
-
-
Aryl Positional Isomers: These isomers differ in the substitution pattern on the tolyl (methylbenzene) ring. If the synthesis starts from a mixture of cresol isomers, this will be reflected in the final product.
-
Target Compound: 1-(4 -Tolyl)-1-cyclohexene (para-isomer)
-
Impurity: 1-(2 -Tolyl)-1-cyclohexene (ortho-isomer)
-
Impurity: 1-(3 -Tolyl)-1-cyclohexene (meta-isomer)
-
Failing to control for these impurities can compromise reaction yields, introduce unforeseen side-reactions, and, in a pharmaceutical context, lead to inactive or even toxic drug candidates. Therefore, a robust analytical workflow is not just recommended; it is essential.
The Strategy: A Multi-Pronged Analytical Approach
No single analytical technique can reliably identify and quantify all potential isomers of 1-(4-Tolyl)-1-cyclohexene. A synergistic approach combining a high-resolution separation technique with a definitive structural elucidation method is required. Our recommended workflow integrates Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A logical workflow for isomeric analysis.
Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal first-pass technique for assessing sample complexity. It separates volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.
Causality Behind Experimental Choices: The isomers of tolylcyclohexene are non-polar and have very similar molecular weights. Therefore, a long, non-polar capillary column (like a DB-5ms) is chosen to maximize separation based on subtle differences in boiling points.[2] A slow temperature ramp is crucial to resolve compounds with close elution times.
Experimental Protocol: GC-MS Analysis
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split mode (50:1), temperature set to 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 40-300).
-
Ionization Energy: 70 eV.
-
Expected Results & Interpretation
While all isomers will show a molecular ion peak [M]⁺ at m/z 172 , their retention times and fragmentation patterns will differ.
-
Retention Time (t_R): Expect slight variations. Generally, more sterically hindered isomers (like the ortho-tolyl isomer) may have slightly different boiling points and thus different retention times compared to the para-isomer. The double bond position also influences the molecule's overall shape and polarity, affecting GC retention.
-
Mass Spectra: The primary diagnostic tool is the fragmentation pattern. The base peak for 1-(4-Tolyl)-1-cyclohexene is often at m/z 157 (loss of a methyl group) or m/z 129.[3] Subtle differences in the relative abundances of key fragments can help distinguish isomers, especially when comparing an unknown sample to a certified reference standard.
| Compound | Expected Mol. Ion (m/z) | Key Fragments (m/z) | Expected Retention Time |
| 1-(4-Tolyl)-1-cyclohexene | 172 | 157, 129, 115, 91 | Reference |
| 1-(2-Tolyl)-1-cyclohexene | 172 | Likely similar, may show enhanced ortho-effect fragments | Different from reference |
| 1-(4-Tolyl)-2-cyclohexene | 172 | Fragmentation may differ due to allylic cleavage | Different from reference |
Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for distinguishing isomers. It provides a detailed map of the carbon and proton environments within a molecule.
Causality Behind Experimental Choices: ¹H and ¹³C NMR are chosen because they directly probe the structural backbone of the molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is unique for each isomer. For example, the number and splitting pattern of vinylic protons directly indicate the position of the double bond.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more.
-
Expected Results & Interpretation
The NMR spectra will provide unambiguous fingerprints for each isomer.
Caption: Core differences in expected NMR signals between isomers.
¹H NMR Analysis:
-
Vinylic Protons (δ ~5.5-6.5 ppm): This is the most diagnostic region for double bond isomers.
-
1-(4-Tolyl)-1-cyclohexene: Will show one vinylic proton signal (on C2) appearing as a triplet of triplets.[4]
-
1-(4-Tolyl)-2-cyclohexene: Will show two distinct vinylic proton signals (on C2 and C3), likely complex multiplets.
-
-
Aromatic Protons (δ ~7.0-7.5 ppm): This region distinguishes the tolyl isomers.
-
para-isomer (Target): Shows a classic AA'BB' system, appearing as two distinct doublets due to symmetry.
-
ortho- and meta-isomers: Will show more complex splitting patterns with up to four distinct signals.
-
¹³C NMR Analysis:
-
Vinylic Carbons (δ ~120-145 ppm): The chemical shifts are highly informative.[5]
-
For 1-(4-Tolyl)-1-cyclohexene , the quaternary C1 carbon attached to the tolyl group will be downfield (~138 ppm), while the C2 carbon with a proton will be more upfield (~126 ppm).
-
-
Aromatic Carbons: The number of signals reflects the symmetry.
-
para-isomer: Four aromatic carbon signals.
-
ortho- and meta-isomers: Six aromatic carbon signals.
-
Deep Dive 3: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantification and for preparative separation of isomers if needed. Given the non-polar nature of the analytes, both normal-phase and reversed-phase chromatography can be effective.
Causality Behind Experimental Choices: Reversed-phase HPLC separates molecules based on hydrophobicity.[6] A C18 column provides a highly non-polar stationary phase that will interact strongly with the tolylcyclohexene isomers. A mobile phase of acetonitrile and water allows for fine-tuning of the elution strength.[7] Normal-phase chromatography, using a silica column and a non-polar mobile phase like hexane, separates based on polar interactions and can be particularly effective for positional isomers.[8]
Experimental Protocol: Reversed-Phase HPLC
-
System: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Results & Interpretation
The isomers will elute at different retention times based on their subtle differences in polarity and interaction with the stationary phase. Ortho, meta, and para isomers often show baseline separation on a high-resolution HPLC column. The elution order will depend on the specific conditions, but it provides a reliable method for quantifying the purity of the target compound.
| Technique | Primary Application | Key Differentiator | Confidence Level |
| GC-MS | Screening, Impurity Profiling | Retention Time & Fragmentation | Moderate to High |
| NMR | Unambiguous Structure ID | Chemical Shifts & Coupling | Definitive |
| HPLC | Quantification, Purity Check | Retention Time | High (for quantification) |
Conclusion: An Integrated and Self-Validating System
For absolute confidence in the identity and purity of 1-(4-Tolyl)-1-cyclohexene, a sequential and integrated analytical approach is indispensable. A typical workflow involves an initial screen by GC-MS to identify the number of components in a sample. Any peak that is not the target compound should be considered a potential isomer. For definitive structural confirmation, NMR spectroscopy is the gold standard. Once the identity of the main peak is confirmed and impurities are characterized, a validated HPLC method can be implemented for routine quality control, providing precise quantification of isomeric purity. By understanding the principles behind each technique and applying this multi-pronged strategy, researchers and developers can ensure the integrity of their materials and the validity of their results.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 265817, 1-(4-Tolyl)-1-cyclohexene." PubChem, [Link]. Accessed Feb 22, 2024.
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Moravek. "Exploring the Different Mobile Phases in HPLC." Moravek, [Link]. Accessed Feb 22, 2024.
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Chemistry LibreTexts. "12.5: High-Performance Liquid Chromatography." Chemistry LibreTexts, [Link]. Accessed Feb 22, 2024.
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Seven Star Pharma. "High-Performance Liquid Chromatography (HPLC)." Seven Star Pharma, [Link]. Accessed Feb 22, 2024.
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SIELC Technologies. "Separation of 1-(4-Chloro-o-tolyl)piperazine on Newcrom R1 HPLC column." SIELC, [Link]. Accessed Feb 22, 2024.
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Aitken, R. A., et al. "N,N'-Di(p-tolyl)-1,4-benzoquinonediimine (N,N'-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine)." Molbank, vol. 2025, no. 4, 2025, p. M2089, [Link].
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Doc Brown's Chemistry. "1H proton nmr spectrum of cyclohexene C6h10." Doc Brown's Chemistry, [Link]. Accessed Feb 22, 2024.
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Wang, Y., et al. "Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system." Nature Communications, vol. 13, no. 1, 2022, p. 5821, [Link].
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Abdullah, J. A., et al. "Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction." ResearchGate, 2020, [Link].
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Chromatography Forum. "separation of positional isomers." Chromatography Forum, [Link]. Accessed Feb 22, 2024.
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MtoZ Biolabs. "How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated." MtoZ Biolabs, [Link]. Accessed Feb 22, 2024.
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Wikipedia. "Cyclohexene." Wikipedia, [Link]. Accessed Feb 22, 2024.
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Organic Chemistry Portal. "Synthesis of cyclohexenes." Organic Chemistry Portal, [Link]. Accessed Feb 22, 2024.
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Organic Syntheses. "1-morpholino-1-cyclohexene." Organic Syntheses, [Link]. Accessed Feb 22, 2024.
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ResearchGate. "GC-Mass spectra of Cyclohexene, 1-methyl-4-(1-methylethenyl) )-, (S)-,... ." ResearchGate, [Link]. Accessed Feb 22, 2024.
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Global Journals. "Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation." Global Journals, [Link]. Accessed Feb 22, 2024.
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ResearchGate. "GC/MS chromatogram of products mixture after oxidation of cyclohexene..." ResearchGate, [Link]. Accessed Feb 22, 2024.
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Dove, J. A., et al. "Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS." Analytical and Bioanalytical Chemistry, vol. 413, no. 23, 2021, pp. 5895-5905, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12343, 1,4-Cyclohexadiene." PubChem, [Link]. Accessed Feb 22, 2024.
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ResearchGate. "Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography." ResearchGate, [Link]. Accessed Feb 22, 2024.
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Hrbek, J., et al. "Separation of triacylglycerols containing positional isomers of hexadecenoic acids by enantiomeric liquid chromatography-mass spectrometry." Journal of Chromatography A, vol. 1679, 2022, p. 463391, [Link].
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A Researcher's Guide to Validating 1-(4-Tolyl)-1-cyclohexene Synthesis using IR Spectroscopy
This guide provides an in-depth comparison of the infrared (IR) spectroscopy peaks for the validation of 1-(4-Tolyl)-1-cyclohexene. It is designed for researchers, scientists, and professionals in drug development who require accurate and reliable methods for compound characterization. This document moves beyond a simple listing of peaks to explain the causal relationships behind the spectral features, offering a robust framework for experimental design and data interpretation.
The Analytical Challenge: Confirming Structure with Confidence
1-(4-Tolyl)-1-cyclohexene is a molecule that combines a cyclohexene ring with a para-substituted tolyl group. Its synthesis requires a validation method that can unequivocally confirm the presence of both the cyclic alkene and the substituted aromatic ring, while also verifying the specific connectivity. Infrared spectroscopy is a powerful, rapid, and non-destructive technique perfectly suited for this purpose by probing the vibrational modes of the molecule's functional groups.
A successful synthesis will result in a molecule with distinct structural features: a tetrasubstituted double bond within the cyclohexene ring, sp² and sp³ hybridized C-H bonds from both the ring and the tolyl group, and the characteristic substitution pattern of the aromatic ring. Each of these features corresponds to specific absorption bands in the IR spectrum.
Comparative Spectral Analysis: 1-(4-Tolyl)-1-cyclohexene vs. Precursor Moieties
To confidently identify 1-(4-Tolyl)-1-cyclohexene, its IR spectrum must be compared against potential starting materials or related structures. Here, we compare its expected spectral features with those of cyclohexene and toluene. This comparative approach allows for the clear identification of newly formed bonds and structural modifications.
| Functional Group | Vibrational Mode | Cyclohexene [1][2][3][4] | Toluene [5][6][7][8][9][10] | 1-(4-Tolyl)-1-cyclohexene (Expected) | Significance in Validation |
| Alkene C-H | Stretch | ~3020-3100 cm⁻¹ (medium) | N/A | ~3010-3040 cm⁻¹ (weak) | Confirms the presence of the C-H bond on the double bond of the cyclohexene moiety. |
| Aromatic C-H | Stretch | N/A | ~3030-3100 cm⁻¹ (multiple, weak to medium) | ~3010-3080 cm⁻¹ (multiple, weak to medium) | Indicates the presence of the aromatic tolyl group.[10][11][12] |
| Aliphatic C-H | Stretch | ~2850-2960 cm⁻¹ (strong) | ~2870-2980 cm⁻¹ (methyl group, medium) | ~2830-2980 cm⁻¹ (strong) | Presence of sp³ C-H bonds from the cyclohexene ring and the tolyl's methyl group. |
| Alkene C=C | Stretch | ~1640-1660 cm⁻¹ (medium) | N/A | ~1660-1680 cm⁻¹ (weak to very weak) | This peak is expected to be very weak or absent due to the tetrasubstituted nature of the double bond, which lacks a significant dipole moment change during vibration.[13][14] Its absence, in conjunction with other peaks, is a key indicator. |
| Aromatic C=C | Ring Stretch | N/A | ~1600, 1500, 1450 cm⁻¹ (multiple, medium to strong) | ~1605, 1515, 1450 cm⁻¹ (multiple, medium to strong) | Confirms the integrity of the aromatic ring.[11][12] |
| Aromatic C-H | Out-of-Plane Bend | N/A | ~690-770 cm⁻¹ (strong, monosubstituted) | ~810-840 cm⁻¹ (strong) | This is a highly diagnostic peak indicating a 1,4- (para) disubstituted aromatic ring. [10][15][16] |
Interpreting the Spectrum: A Self-Validating Workflow
The validation of 1-(4-Tolyl)-1-cyclohexene relies on a logical workflow that cross-references the presence and absence of key peaks. The following diagram illustrates this decision-making process.
Caption: Workflow for IR spectral validation of 1-(4-Tolyl)-1-cyclohexene.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining a reliable IR spectrum of 1-(4-Tolyl)-1-cyclohexene, which is typically a liquid or low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.
Materials:
-
Sample of 1-(4-Tolyl)-1-cyclohexene
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Use a lint-free wipe with isopropanol to gently clean the crystal surface and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the final sample spectrum.
-
-
Sample Application:
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. This averaging improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Process the resulting spectrum to identify the wavenumbers of the key absorption peaks.
-
Compare the experimental peak positions with the expected values outlined in the comparison table.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent cross-contamination of subsequent samples.
-
Key Structural Features and Their IR Signatures
The following diagram breaks down the 1-(4-Tolyl)-1-cyclohexene molecule and maps its key functional groups to their expected regions in the IR spectrum.
Caption: Key structural features of 1-(4-Tolyl)-1-cyclohexene and their IR regions.
Conclusion
Validating the synthesis of 1-(4-Tolyl)-1-cyclohexene via IR spectroscopy is a process of systematic verification. By comparing the product's spectrum to that of its constituent parts (cyclohexene and toluene), a definitive structural confirmation can be achieved. The most telling signals are the strong out-of-plane C-H bending peak around 810-840 cm⁻¹, confirming the para-substitution on the aromatic ring, and the combination of aromatic and aliphatic C-H stretches. The expected weakness or absence of the tetrasubstituted C=C stretch, when considered with the other evidence, provides strong support for the correct product formation. This guide provides the necessary framework for researchers to interpret their IR data with a high degree of confidence, ensuring the integrity of their synthetic products.
References
-
Doc Brown's Chemistry. (2025). Infrared spectrum of cyclohexene C6H10. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The infrared and raman spectra of toluene, toluene-α-d3, m-xylene, and m-xylene-αα′-d6. Retrieved from [Link]
-
American Chemical Society Publications. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). Infrared spectrum simulation of toluene. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Out-of-plane and in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]
-
PubMed. (2016). Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix. Retrieved from [Link]
-
University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy - Alkenes. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: aromatics. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexene. Retrieved from [Link]
-
YouTube. (2021). Lec15 - IR Spectra of Alkanes and Alkenes. Retrieved from [Link]
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- 1. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. Cyclohexene(110-83-8) IR Spectrum [m.chemicalbook.com]
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- 8. Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments in Liquid Phase and in a Ne Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toluene – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Reference Standards for 1-(4-Tolyl)-1-cyclohexene Purity Analysis: A Comparative Qualification Guide
Topic: Reference standards for 1-(4-Tolyl)-1-cyclohexene purity analysis Content Type: Publish Comparison Guide
Executive Summary
1-(4-Tolyl)-1-cyclohexene (CAS: 1821-23-4), also known as 1-(4-methylphenyl)cyclohex-1-ene, is a critical intermediate and potential process impurity in the synthesis of cyclohexyl-amine antidepressants (e.g., Venlafaxine analogs) and fine chemical scaffolds.[1] Unlike common pharmacopeial impurities, no ISO 17034 Certified Reference Material (CRM) currently exists for this specific compound.
Researchers are often forced to choose between commercially available "Research Grade" chemicals and developing an in-house "Primary Reference Standard." This guide objectively compares these alternatives and provides a self-validating protocol to upgrade a research chemical into a quantifiable reference standard using the Mass Balance (100% minus Impurities) approach.
Part 1: The Hierarchy of Standards
When sourcing a standard for quantitative analysis (e.g., HPLC assay of a drug substance), the "grade" of the material dictates the reliability of your data.
| Feature | Alternative A: Commercial Research Grade | Alternative B: In-House Qualified Primary Standard |
| Primary Use | Synthesis starting material; qualitative ID. | Quantitative assay; impurity calculation.[2] |
| Purity Definition | Chromatographic Purity (Area %) . Often ignores water, volatiles, and inorganics. | Mass Fraction Purity (w/w %) . Calculated via Mass Balance or qNMR. |
| Traceability | Vendor Lot # only. | SI-Traceable (via calibrated balances & qualified instruments). |
| Uncertainty | Unknown (Typical: "≥95%" or "≥98%"). | Calculated (Typical: ± 0.5% to 1.0%). |
| Risk | High. A 98% Area% sample could be 90% w/w potency due to solvent/water retention. | Low. Accounts for all non-analyte mass. |
Critical Insight: For 1-(4-Tolyl)-1-cyclohexene, a lipophilic hydrocarbon (LogP ~4.9), "Research Grade" samples often contain significant residual non-polar solvents (Hexane, Toluene) from synthesis that are invisible to UV detection but significantly lower the potency.
Part 2: Qualification Workflow (The "Gold Standard" Protocol)
To generate a reliable reference standard (Alternative B) from a raw material (Alternative A), you must characterize it using orthogonal methods.
Visualizing the Qualification Logic
Figure 1: The Mass Balance workflow converts a raw chemical into a quantified standard by subtracting all impurities from 100%.
Part 3: Experimental Protocols
These protocols are designed for 1-(4-Tolyl)-1-cyclohexene, considering its high lipophilicity and lack of ionizable groups.
Protocol A: Chromatographic Purity (HPLC-UV)
Purpose: To quantify related organic impurities (e.g., aromatized biphenyl analogs, starting material).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).
-
Mobile Phase: Isocratic Acetonitrile : Water (80 : 20 v/v).
-
Why? The compound is very non-polar. High organic content is needed to elute it within a reasonable time (< 15 min).
-
-
Temperature: 30°C.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (cyclohexene double bond).
-
Note: 254 nm is preferred for purity calculation to minimize baseline drift from acetonitrile.
-
Protocol B: Volatile Impurity Analysis (GC-FID/MS)
Purpose: To detect residual solvents (Hexane, Toluene) and volatile organics invisible to UV.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).
-
Inlet: Split 20:1, 250°C.
-
Detector: FID at 300°C (for quantitation) or MS (for ID).
Protocol C: Quantitative NMR (qNMR) – The Verification Step
Purpose: To verify the Mass Balance value using an internal standard.
-
Solvent: CDCl₃ (Chloroform-d).
-
Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl sulfone .
-
Selection Logic: BTMSB is non-volatile, highly soluble in CDCl₃, and its signals (approx 0.25 ppm and 7.5 ppm) do not overlap with the cyclohexene alkene proton (~6.1 ppm) or the tolyl methyl group (~2.3 ppm).
-
-
Relaxation Delay (D1): ≥ 30 seconds (Must be > 5 × T1 of the longest relaxing proton).
-
Calculation:
Part 4: Comparative Data Analysis
The following table simulates a typical characterization of a "98% Research Grade" sample to demonstrate why qualification is necessary.
| Test Attribute | Research Grade (Cert. of Analysis) | Actual Characterization Data | Impact on Potency |
| Appearance | White Solid | White waxy solid | N/A |
| HPLC Purity | "98.5%" (Area %) | 98.5% (Area %) | -1.5% from 100% |
| Water (KF) | Not Tested | 0.2% w/w | -0.2% |
| Residual Solvents | Not Tested | 1.1% w/w (Toluene) | -1.1% |
| Inorganics (ROI) | Not Tested | < 0.1% | Negligible |
| Final Potency | Assumed ~98.5% | 97.2% w/w | 1.3% Error |
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). 1-(4-Tolyl)-1-cyclohexene Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Gokel, G. W., & Weber, W. P. (1972). Mass Balance Purity Assignment of Organic Compounds. Journal of Chemical Education. (Contextual citation for general mass balance methodology).
Sources
A Senior Application Scientist's Guide to Elemental Analysis of 1-(4-Tolyl)-1-cyclohexene: Benchmarks, Validation, and Best Practices
This guide provides an in-depth comparison and a validated protocol for the elemental analysis of 1-(4-Tolyl)-1-cyclohexene, a common intermediate in organic synthesis. For researchers, synthetic chemists, and professionals in drug development, establishing the empirical formula through elemental analysis is a cornerstone of compound characterization, directly impacting purity assessment and regulatory submissions. This document moves beyond a simple recitation of methods to explain the causality behind the procedural steps, ensuring a robust and self-validating analytical system.
Part 1: The Gold Standard: Theoretical Elemental Benchmarks
Before any experimental work commences, the theoretical elemental composition must be established. This serves as the absolute benchmark against which all experimental data are judged. The molecular formula for 1-(4-Tolyl)-1-cyclohexene is C₁₃H₁₆ [1].
Based on this formula, the theoretical mass percentages of Carbon (C) and Hydrogen (H) are calculated as follows:
-
Molecular Weight: 172.27 g/mol [1]
-
Mass of Carbon (C): 13 moles * 12.011 g/mol = 156.143 g/mol
-
Mass of Hydrogen (H): 16 moles * 1.008 g/mol = 16.128 g/mol
This leads to the theoretical elemental composition summarized in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 13 | 156.143 | 90.64% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 9.36% |
| Total | 172.271 | 100.00% |
Table 1: Theoretical elemental composition of 1-(4-Tolyl)-1-cyclohexene (C₁₃H₁₆).
Part 2: The Analytical Cornerstone: High-Temperature Combustion Analysis
The most reliable and universally accepted method for determining the carbon and hydrogen content of a pure organic compound is high-temperature combustion analysis, often performed using a dedicated CHN analyzer.[2] The principle is rooted in the work of Justus von Liebig and involves the complete oxidation of the sample in a stream of pure oxygen.[3] All carbon is converted to carbon dioxide (CO₂) and all hydrogen to water (H₂O), which are then quantitatively measured.[4][5]
The choice of this method is deliberate; its destructive-yet-definitive nature provides a direct, quantitative measure of the elemental building blocks of the compound, making it the gold standard for empirical formula verification.
Caption: Workflow for elemental analysis by high-temperature combustion.
Part 3: A Self-Validating Experimental Protocol
Trustworthiness in analytical data comes from a protocol that validates itself at every stage. This methodology is designed to comply with Good Laboratory Practice (GLP) principles, which ensure the quality and integrity of test data.[6][7][8]
Instrumentation: A calibrated CHN Elemental Analyzer.
Materials:
-
1-(4-Tolyl)-1-cyclohexene sample
-
Certified standard (e.g., Acetanilide)
-
High-purity tin foil capsules
-
Microbalance (readable to 0.001 mg)
-
High-purity oxygen and helium carrier gas
Step-by-Step Methodology:
-
Instrument Calibration & System Suitability:
-
Action: Analyze 3-5 replicates of a certified standard (e.g., Acetanilide) of known C and H composition.
-
Causality: This step is non-negotiable. It establishes the instrument's response factor and verifies its accuracy and precision before the test article is analyzed. The results for the standard must fall within a stringent tolerance (typically ±0.3%) of the certified values. This is the first layer of validation.[9]
-
-
Sample Preparation:
-
Action: On a calibrated microbalance, accurately weigh approximately 1-3 mg of 1-(4-Tolyl)-1-cyclohexene into a tin foil capsule. Record the weight precisely. Seal the capsule to form a compact pellet.
-
Causality: The tin capsule aids in complete combustion by creating a flash of heat upon ignition. Precise weighing is critical as the final percentages are calculated directly from this initial mass.
-
-
Blank Analysis:
-
Action: Analyze an empty, sealed tin capsule.
-
Causality: This establishes the system's baseline and accounts for any atmospheric nitrogen or residual carbon and hydrogen in the analysis pathway, ensuring they are subtracted from the sample results.
-
-
Sample Analysis:
-
Action: Analyze a minimum of three independent replicates of the 1-(4-Tolyl)-1-cyclohexene sample.
-
Causality: Multiple replicates are essential for establishing the precision of the measurement and ensuring the sample is homogeneous. The standard deviation between replicates should be minimal (e.g., <0.2%).
-
-
Data Interpretation & Validation:
-
Action: The instrument software calculates the %C and %H based on the detector signals relative to the calibration standard and the sample weight.
-
Causality: The final validation check is comparing the experimental results to the theoretical benchmarks established in Part 1.
-
Part 4: Benchmarking Experimental Data
The ultimate test of a compound's purity and identity is the comparison of experimental results with the theoretical values.
| Element | Theoretical Mass % | Acceptable Experimental Range | Maximum Deviation |
| Carbon (C) | 90.64% | 90.24% – 91.04% | ± 0.40% |
| Hydrogen (H) | 9.36% | 8.96% – 9.76% | ± 0.40% |
Table 2: Comparison of theoretical benchmarks with acceptable experimental data ranges.
Justification for the ±0.40% Deviation:
A deviation of ±0.40% from the theoretical value is widely accepted in the scientific community as the standard for confirming the elemental composition of a pure compound.[10] This tolerance is not arbitrary; it pragmatically accounts for:
-
Minor, non-interfering impurities in the sample.
-
Slight hygroscopic behavior of the compound, which can affect the hydrogen and carbon percentages.
-
Inherent instrumental and weighing variability.
It is a critical insight, however, that data appearing "too perfect"—for instance, where all values deviate by less than 0.10%—can sometimes be an indication of manipulated rather than experimentally derived values.[10] True experimental data invariably contains a small, acceptable degree of random error.
Part 5: Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Corrective Action |
| Low Carbon % | Incomplete combustion, insufficient oxygen. | Check for leaks in the combustion tube, ensure the furnace is at the correct temperature, and verify the purity of the oxygen supply. |
| High Hydrogen % | Sample is hygroscopic (absorbed water), or solvent residue is present. | Dry the sample under vacuum prior to analysis. Ensure the sample is handled in a low-humidity environment. |
| Poor Precision (High RSD) | Sample inhomogeneity, inconsistent weighing. | Ensure the sample is well-mixed and homogenous. Use a calibrated microbalance in a draft-free environment. |
| Both C & H are Low | Presence of an inorganic impurity (e.g., catalyst residue) or an unaccounted-for element (like oxygen or sulfur). | Consider analysis for other elements. Review the synthesis and purification steps for potential sources of contamination. |
Conclusion
The elemental analysis of 1-(4-Tolyl)-1-cyclohexene serves as a critical checkpoint in the research and development pipeline. By benchmarking against a precise theoretical foundation (C: 90.64%, H: 9.36% ), employing a robust and self-validating combustion analysis protocol, and adhering to an acceptable deviation of ±0.40% , researchers can have high confidence in the empirical formula and purity of their material. This structured approach, grounded in the principles of Good Laboratory Practice, ensures that the generated data is not only accurate but also trustworthy and defensible.
References
-
ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D-5291 - Analytical Method. Alpha Analytical. [Link]
-
ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Internet Archive. [Link]
-
Combustion analysis. Wikipedia. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Liebig and Combustion Analysis. University of Cincinnati. [Link]
-
Determining an empirical formula using combustion analysis. Crunch Chemistry. [Link]
-
Combustion Analysis Basics. TSI Incorporated. [Link]
-
Combustion Analysis Ten Examples. ChemTeam. [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
-
Validation of Analytical Methods. Lab Manager. [Link]
-
Practical Guidelines on Sample Preparation for Elemental Analysis. YouTube. [Link]
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
A Guide to Good Laboratory Practice (GLP). SafetyCulture. [Link]
-
Elemental Analysis for Compliance, Purity, and Performance. Lab Manager. [Link]
-
1-(4-Tolyl)-1-cyclohexene. PubChem - NIH. [Link]
-
Good laboratory practice. Wikipedia. [Link]
-
Good laboratory practice (GLP). European Food Safety Authority. [Link]
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- 4. Determining an empirical formula using combustion analysis - Crunch Chemistry [crunchchemistry.co.uk]
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Safety Operating Guide
Operational Disposal Guide: 1-(4-Tolyl)-1-cyclohexene
Executive Summary
Immediate Action Required: Treat 1-(4-Tolyl)-1-cyclohexene as a Class B Peroxide Former and a Flammable Liquid .[1][2][3]
Improper disposal of this compound presents a latent explosion hazard due to autoxidation at the allylic position, which forms shock-sensitive hydroperoxides upon storage or concentration.[1][2][3] This guide outlines a self-validating disposal protocol that mandates peroxide quantification prior to waste stream consolidation.[1][2][3]
Chemical Profile & Hazard Identification
Before initiating any disposal workflow, verify the chemical identity and understand the specific hazards associated with the tolyl-cyclohexene structure.[1][2][3]
| Property | Specification | Operational Implication |
| Chemical Name | 1-(4-Tolyl)-1-cyclohexene | Target compound |
| CAS Number | 1821-23-4 | Verification key for waste manifests |
| Molecular Formula | C₁₃H₁₆ | High carbon content; incineration required |
| Flash Point | ~83°C (Estimated) | Combustible Liquid .[1][2][3] Keep away from heat sources. |
| Peroxide Hazard | High (Allylic H abstraction) | CRITICAL: Must test for peroxides before moving containers.[2][3][4] |
| Toxicity | Aspiration Hazard, Irritant | Use nitrile gloves and fume hood.[2][3] |
Expert Insight: The cyclohexene ring, combined with the electron-donating tolyl group, activates the allylic hydrogens (C3/C6 positions).[1][2] This makes the molecule highly susceptible to radical autoxidation, forming explosive hydroperoxides faster than unsubstituted cyclohexene.[2][3]
Pre-Disposal Assessment: The "Go/No-Go" Gate
Do not consolidate this chemical into a central waste container without passing this assessment.
Protocol: Peroxide Quantification
-
Visual Inspection: Check for crystal formation around the cap or in the liquid (indicates severe polymerization/peroxides).[2][3][4]
-
If crystals are present:[2]STOP. Do not touch or open. Contact EHS/Bomb Squad immediately.
-
-
Test Strip Analysis: Use a commercial peroxide test strip (e.g., Quantofix® or MQuant™).[2][3]
Decision Logic (DOT Visualization)
Figure 1: Decision tree for the safe disposal of peroxide-forming alkenes.
Chemical Treatment Protocols
If the assessment reveals peroxide levels >20 ppm , you must stabilize the chemical before disposal.[2][3]
Method A: Ferrous Sulfate Reduction (Preferred)
This method reduces hydroperoxides to alcohols using Fe(II) as a reducing agent.[2][3]
-
Prepare Solution: Dissolve 6g of Ferrous Sulfate (FeSO₄·7H₂O) in 6mL of 50% Sulfuric Acid (H₂SO₄) and 110mL of water.[2][3]
-
Mix: Add the peroxide-contaminated 1-(4-Tolyl)-1-cyclohexene to the ferrous sulfate solution in a 1:1 ratio.
-
Agitate: Shake gently (in a separatory funnel) or stir for 10–15 minutes.
-
Retest: Verify peroxide level is <20 ppm.
-
Dispose: The organic layer can now be separated and placed in the Non-Halogenated Solvent Waste .
Method B: Activated Alumina Absorption
Effective for removing small amounts of peroxides from smaller volumes.[2][3]
-
Pass the solvent through a column of activated alumina.[2][3]
-
Flush the alumina with water and dispose of as solid hazardous waste.[2][3]
Final Disposal Procedures
Once the chemical is verified peroxide-free (<20 ppm), proceed with standard laboratory waste workflows.[1][2][3]
Liquid Waste Stream
-
Container: High-Density Polyethylene (HDPE) or Glass carboy.[1][2][3]
-
Labeling:
-
Compatibility: Can be mixed with: Acetone, Methanol, Hexane, Toluene.[2]
Solid Waste (Contaminated Debris) [2][3]
-
Procedure:
Spill Response Workflow
Scenario: 100mL spill of 1-(4-Tolyl)-1-cyclohexene in a fume hood.
-
Isolate: Turn off all ignition sources (hot plates, stirrers).
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[2][3]
-
Contain: Surround the spill with absorbent pillows or a ring of vermiculite.[2][3]
-
Absorb: Cover the liquid with activated charcoal or clay-based absorbent (kitty litter).[2][3]
-
Collect: Scoop material into a wide-mouth jar or heavy-duty bag.
-
Label: "Debris contaminated with Flammable Solvent (1-(4-Tolyl)-1-cyclohexene)."
Regulatory Compliance (USA/International)
-
DOT Shipping Name: Hydrocarbons, liquid, n.o.s. (or Flammable liquids, n.o.s.).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 265817, 1-(4-Tolyl)-1-cyclohexene.[2][3] Retrieved from [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][3][5] Chemical Health and Safety, 8(5), 12-22.[1][2][3] (Standard protocol for ferrous sulfate reduction).
-
Princeton University EHS. Peroxide Forming Chemicals Policy.[2][3] Retrieved from [Link][2][3]
Sources
Personal Protective Equipment (PPE) & Handling Strategy: 1-(4-Tolyl)-1-cyclohexene
[1][2]
CAS Number: 5914-85-2 Synonyms: 1-(4-Methylphenyl)cyclohexene; 4'-Methyl-1,2,3,4,5,6-hexahydrobiphenyl Physical State: Viscous liquid / Oil (High boiling point >230°C est.)[1][2]
Part 1: Strategic Hazard Analysis (The "Why")[1]
As a Senior Application Scientist, I advise treating 1-(4-Tolyl)-1-cyclohexene not merely as a generic hydrocarbon, but as a reactive olefinic intermediate . While it lacks the extreme volatility of lower molecular weight solvents, its lipophilic structure presents specific biological and chemical risks that dictate your PPE strategy.[2]
The Core Risks:
-
Peroxidation (Chemical Instability): Like its parent molecule cyclohexene, this compound contains an allylic hydrogen susceptible to autoxidation.[2] Over time, it can form explosive peroxides, especially if stored without stabilizers.[1][2][3]
-
Lipophilicity (Bio-permeability): The combination of the cyclohexyl ring and the tolyl group makes this molecule highly lipophilic. It will rapidly defat skin and permeate cell membranes, potentially carrying other solvated toxins with it.[2]
-
Aspiration Hazard: As a low-surface-tension hydrocarbon, ingestion or vomiting after inhalation can lead to chemical pneumonitis.[1][2]
Part 2: The PPE Matrix
This matrix is designed for defensive handling . We prioritize barrier integrity against non-polar hydrocarbons.
1. Hand Protection (Glove Selection)
-
Standard Protocol (Splash Protection): Nitrile (Minimum 0.11 mm / 4 mil) .[1][2]
-
High-Risk Protocol (Immersion/Cleanup): Viton® or Silver Shield® (Laminate) .[1][2]
2. Eye & Face Protection [1][4]
-
Standard: Chemical Splash Goggles (Indirect Vent) .
3. Respiratory & Body Protection
-
Respiratory: Fume Hood (Mandatory) .
-
Body: Flame-Resistant (FR) Lab Coat + Closed-toe leather/composite shoes .[1][2]
-
Note: Avoid synthetic sneakers (mesh), which wick organic liquids directly to the skin.[2]
-
| Protection Zone | Recommended Gear | Technical Justification |
| Hands (Splash) | Nitrile (4 mil+) | Resists hydrocarbon swelling; maintains dexterity.[1][2] |
| Hands (Spill) | Viton / Laminate | Prevents permeation of aromatic rings.[1][2] |
| Eyes | Splash Goggles | Prevents oily residue from entering lacrimal duct.[1][2] |
| Inhalation | Fume Hood (Face velocity >100 fpm) | Controls aerosols and potential oxidation byproducts.[1][2] |
| Body | 100% Cotton or Nomex Lab Coat | Prevents static discharge; resists melting onto skin.[1][2] |
Part 3: Operational Workflow (The "4-Zone" Method)
Do not rely on memory.[2] Follow this self-validating workflow to ensure containment.
Zone 1: Pre-Synthesis Verification
-
Peroxide Check: If the bottle is old or has visible crystals around the cap, DO NOT OPEN .[2] Test with peroxide strips (0-100 ppm range).[1][2] If >10 ppm, treat as high-hazard waste.[1][2]
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]
Zone 2: Active Handling (Inside Hood)
-
Weighing: Use a glass syringe or glass pipette for transfer.[2] Avoid plastic syringes if possible, as the plunger rubber may swell.[2]
-
Heating: If the reaction involves heating this alkene, ensure an inert atmosphere (Nitrogen/Argon) is active to prevent autoxidation.[2]
Zone 3: Decontamination
-
Doffing: Remove gloves using the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure the outside surface never touches skin.
-
Wash: Wash hands with soap and water immediately.[2] Do not use alcohol-based sanitizers, as they increase skin permeability to residual hydrocarbons.[1][2]
Zone 4: Waste Disposal
-
Classification: Non-Halogenated Organic Solvent Waste.[1][2][5][6][7]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates) in the waste stream, as the alkene double bond can react exothermically.[1][2]
Part 4: Visualization (Safe Handling Logic)
The following diagram illustrates the decision logic for handling 1-(4-Tolyl)-1-cyclohexene, specifically addressing the peroxide risk inherent to cyclic alkenes.
Caption: Decision workflow for handling cyclic alkenes, prioritizing peroxide detection prior to active synthesis.
Part 5: Emergency Response
-
Skin Contact: Blot excess oil with a dry absorbent pad first.[2] Then wash with soap and water for 15 minutes.[2] (Water first spreads the oil).[2]
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately (lipophilic chemicals can cause delayed corneal damage).[1][2]
-
Spill (<100 mL): Absorb with vermiculite or clay pads.[1][2] Do not use paper towels (fire hazard).[2]
-
Fire: Use Carbon Dioxide (CO2) or Dry Chemical powder.[1][2] Do not use water jet , which will spread the burning oil.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 265817, 1-(4-Tolyl)-1-cyclohexene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Waste Disposal: Non-Halogenated Solvents. Retrieved from [Link][1]
Sources
- 1. trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one | C19H26O | CID 9921580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexene - Wikipedia [en.wikipedia.org]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. csn.edu [csn.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
